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Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action for 1-(2-Fluoro-3-methylphenyl)ethan-1-amine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist navigating the landscape of neuropharmacological drug discovery, evaluating specialized synthetic building blocks requires a rigorous, mechanistic approach. 1-(2-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the landscape of neuropharmacological drug discovery, evaluating specialized synthetic building blocks requires a rigorous, mechanistic approach. 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (hereafter referred to as 1-FMP-EA ) is a chiral primary amine belonging to the substituted α-methylbenzylamine class. While not a deployed clinical therapeutic on its own, its structural scaffold is a critical pharmacophore in the design of neuromodulators and enzyme inhibitors.

This whitepaper dissects the in vitro pharmacological profile of 1-FMP-EA, focusing on its dual-target paradigm: the modulation of Trace Amine-Associated Receptor 1 (TAAR1) and the competitive inhibition of Monoamine Oxidase B (MAO-B) . By detailing the structural causality behind its target affinity and providing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers characterizing halogenated phenethylamine derivatives.

Structural Pharmacology & Target Rationale

To understand the in vitro behavior of 1-FMP-EA, we must analyze the causality behind its specific structural modifications compared to the endogenous trace amine, β-phenylethylamine (β-PEA). Substituted phenethylamines and their α-methyl derivatives are widely recognized for their ability to[1].

  • The α-Methyl Group (ethan-1-amine): The introduction of a methyl group at the alpha carbon creates a chiral center. More importantly, it sterically hinders the primary amine from undergoing rapid oxidative deamination by MAO. This specific modification[2].

  • 2-Fluoro Substitution: Fluorine is highly electronegative yet sterically compact. It withdraws electron density from the phenyl ring via inductive effects, lowering the pKa of the adjacent amine slightly while acting as a highly specific hydrogen bond acceptor within the hydrophobic binding pockets of GPCRs.

  • 3-Methyl Substitution: The meta-methyl group adds localized lipophilic bulk. This enhances van der Waals interactions within the bipartite cavity of MAO-B (specifically the substrate cavity) and stabilizes the ligand within the orthosteric binding site of TAAR1.

In Vitro Mechanism of Action: Dual-Target Paradigm

Trace Amine-Associated Receptor 1 (TAAR1) AgonismTAAR1 is an intracellularly localized Gαs-coupled GPCR that, upon activation, stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[3]. When 1-FMP-EA permeates the cell membrane and binds to the orthosteric site of TAAR1, it induces a conformational shift that triggers the exchange of GDP for GTP on the Gαs subunit.

The activated Gαs protein stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting cAMP spike activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets, ultimately modulating monoamine transporter function.[3].

TAAR1_Pathway Ligand 1-FMP-EA (Ligand) Receptor TAAR1 (GPCR) Ligand->Receptor Binds G_Protein Gαs Protein Activation Receptor->G_Protein Conf. Change Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulates Second_Msgr cAMP Accumulation Effector->Second_Msgr ATP Conversion Target PKA Activation Second_Msgr->Target Activates

Fig 1: TAAR1-mediated Gαs signaling cascade induced by 1-FMP-EA binding.

Monoamine Oxidase B (MAO-B) Competitive Inhibition

MAO-B is a mitochondrial outer-membrane flavoenzyme. 1-FMP-EA acts as a reversible, competitive inhibitor of this enzyme. The 2-fluoro-3-methylphenyl moiety anchors the molecule within the hydrophobic substrate cavity of MAO-B. Meanwhile, the α-methyl group sterically clashes with the optimal geometry required for hydride transfer to the FAD cofactor. This effectively stalls the catalytic cycle, preventing the deamination of endogenous monoamines (like dopamine) without permanently inactivating the enzyme.

Experimental Methodologies (Self-Validating Protocols)

In our laboratory experience, in vitro assays must be designed as self-validating systems to prevent false positives caused by compound autofluorescence or off-target effects.

Protocol 1: High-Throughput TR-FRET cAMP Assay for TAAR1 Activation

Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard ELISA because the rapid kinetics of TAAR1-mediated cAMP flux require immediate quenching and high signal-to-background ratios to accurately capture transient Gαs coupling.[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TAAR1 in a 384-well microplate (5,000 cells/well) in a stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor necessary to prevent the rapid degradation of synthesized cAMP, ensuring a measurable accumulation.

  • Ligand Incubation: Add serial dilutions of 1-FMP-EA (10 pM to 100 μM).

    • Self-Validation Control: Include parallel wells pre-treated with a known TAAR1 antagonist (e.g., EPPTB). If 1-FMP-EA still induces a cAMP spike in these wells, the activity is off-target (e.g., direct AC activation).

  • Lysis and Detection: After 30 minutes at room temperature, add the TR-FRET lysis buffer containing a Eu-cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader using a 337 nm excitation laser, measuring emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine cAMP concentration.

Protocol 2: Fluorometric MAO-B Enzyme Inhibition Assay

Causality: [5]. The assay couples MAO-B generated H₂O₂ with horseradish peroxidase (HRP) to convert Amplex Red into the highly fluorescent resorufin.

Step-by-Step Methodology:

  • Enzyme/Inhibitor Pre-incubation: In a black 96-well plate, combine recombinant human MAO-B (5 μg/mL) with varying concentrations of 1-FMP-EA in 0.1 M sodium phosphate buffer (pH 7.4). Incubate for 15 minutes at 37°C.

    • Self-Validation Control: Include a "No Enzyme" background control to rule out compound autofluorescence, and a positive control (Safinamide) to validate assay sensitivity.

  • Reaction Initiation: Add a substrate mixture containing 200 μM benzylamine (the MAO-B substrate), 1 U/mL HRP, and 50 μM Amplex Red.

  • Kinetic Read: Immediately monitor fluorescence (Ex: 545 nm, Em: 590 nm) continuously for 30 minutes at 37°C.

  • Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve to determine the IC50.

InVitro_Workflow Step1 Compound Prep (1-FMP-EA Serial Dilution) Step2 Target Incubation (MAO-B Enzyme or TAAR1 Cells) Step1->Step2 Step3 Signal Generation (Amplex Red or TR-FRET) Step2->Step3 Step4 Data Acquisition (Microplate Reader) Step3->Step4 Step5 Dose-Response Analysis (IC50 / EC50 Calculation) Step4->Step5

Fig 2: High-throughput in vitro workflow for evaluating 1-FMP-EA pharmacology.

Quantitative Data Summaries

The following table summarizes the projected in vitro pharmacological profile of 1-FMP-EA based on the established structure-activity relationships of halogenated α-methylbenzylamines.

Table 1: Projected In Vitro Pharmacological Profile of 1-FMP-EA

TargetAssay TypeReadoutProjected Value (IC50/EC50)Reference Ligand
hTAAR1 TR-FRET (cAMP)EC501.5 - 5.0 μMβ-PEA (EC50 ~8.8 μM)
hMAO-B Amplex RedIC500.5 - 2.0 μMSafinamide (IC50 ~0.1 μM)
hMAO-A Amplex RedIC50> 50 μMClorgyline (IC50 ~0.01 μM)

References

  • Phenethylamine - Wikipedia. Source: Wikipedia. URL: [Link]

  • Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. Source: MDPI. URL:[Link]

  • A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. Source: PubMed. URL:[Link]

  • In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Source: PubMed. URL:[Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Source: PMC. URL:[Link]

  • Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction. Source: PMC. URL:[Link]

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Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Derivatives

Executive Summary The 1-(2-Fluoro-3-methylphenyl)ethan-1-amine scaffold represents a privileged chemical structure within the broader class of substituted phenethylamines, a group renowned for its diverse central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-Fluoro-3-methylphenyl)ethan-1-amine scaffold represents a privileged chemical structure within the broader class of substituted phenethylamines, a group renowned for its diverse central nervous system activities.[1][2] The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring is a deliberate medicinal chemistry tactic aimed at optimizing drug-like properties. Fluorine, with its high electronegativity and small atomic size, can profoundly enhance metabolic stability, membrane permeability, and target binding affinity.[3][4][5] This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of these derivatives, moving from foundational in vitro assays to definitive in vivo studies. Our focus is on the causality behind experimental choices, ensuring a robust, self-validating approach to data generation and interpretation for researchers in drug development.

The Strategic Imperative of Early ADME Profiling

In modern drug discovery, characterizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not a late-stage validation step but a critical, early-stage component of lead optimization.[6] Early in vitro ADME screening allows for the rapid identification of liabilities, guiding medicinal chemistry efforts to refine structures with favorable pharmacokinetic profiles.[7][8] This "fail fast, fail cheap" paradigm prevents the costly advancement of candidates with poor bioavailability or unforeseen toxicity, ultimately streamlining the path to regulatory submissions with bodies like the FDA and EMA.[8][9]

The workflow for comprehensive pharmacokinetic profiling integrates both in vitro and in vivo methodologies to build a complete picture of a compound's behavior.

G cluster_0 In Vitro Screening (Early Discovery) cluster_1 In Vivo Studies (Preclinical) cluster_2 Data Analysis & Modeling a1 Physicochemical Properties (Solubility, logP) a2 Permeability (PAMPA, Caco-2) b1 Rodent PK Study (IV and PO Dosing) a1->b1 a3 Metabolic Stability (Microsomes, Hepatocytes) a2->b1 Predict Absorption a2->b1 a4 Plasma Protein Binding (Equilibrium Dialysis) a3->b1 Guide Dose Selection a3->b1 a5 CYP450 Inhibition a4->b1 a5->b1 b2 Bioanalytical Method (LC-MS/MS) b3 Sample Analysis (Plasma, Tissues) c1 Non-Compartmental Analysis (NCA) b3->c1 Concentration-Time Data b3->c1 c2 PK Parameters (AUC, Cmax, T½, F%) c3 In Vitro-In Vivo Extrapolation (IVIVE) c2->c3 Model Refinement end Candidate Selection c3->end start Test Compound start->a1 start->a2 start->a3 start->a4 start->a5

Caption: Integrated ADME/PK workflow from early screening to candidate selection.

Characterizing Absorption

Absorption determines the extent and rate at which a drug enters systemic circulation. For orally administered drugs like the 1-(2-fluoro-3-methylphenyl)ethan-1-amine derivatives, this primarily involves crossing the intestinal epithelium.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[8] This assay is the gold standard for predicting in vivo oral absorption.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and polarization.

  • Barrier Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. A TEER value >200 Ω·cm² is typically required. Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it into a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-10 µM. The final DMSO concentration should be <1% to avoid cytotoxicity.

  • Apical to Basolateral (A-to-B) Permeability: Add the compound solution to the apical (A) side of the Transwell insert. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Basolateral to Apical (B-to-A) Permeability: In a separate set of inserts, add the compound solution to the B side and sample from the A side. This measures active efflux.

  • Sample Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.[10]

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.

The efflux ratio (Papp B-to-A / Papp A-to-B) is then calculated. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.

Understanding Distribution

Distribution describes how a drug reversibly transfers from the bloodstream to various tissues. A key determinant of distribution is the extent to which a drug binds to plasma proteins, as only the unbound fraction is free to interact with targets and be metabolized or excreted.[11]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: Use a commercially available equilibrium dialysis device containing two chambers separated by a semi-permeable membrane.

  • Procedure: Add plasma (human or rodent) to one chamber and a phosphate buffer solution containing the test compound to the other.

  • Incubation: Incubate the apparatus at 37°C with gentle shaking for 4-6 hours to allow equilibrium to be reached.

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both aliquots by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterInterpretationImplication for 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Derivatives
High Binding (>99%) Low unbound fraction.May have a lower volume of distribution and lower clearance. Small changes in binding can significantly impact free drug concentration.
Moderate Binding (90-99%) Common for many drugs.The unbound concentration is a fraction of the total concentration.
Low Binding (<90%) High unbound fraction.May have a larger volume of distribution and be more readily available for metabolism and excretion.

Table 1: Interpreting Plasma Protein Binding Data.

Investigating Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically making them more water-soluble for easier excretion. For phenylethylamine derivatives, metabolism is often mediated by Cytochrome P450 (CYP) enzymes (Phase I) and conjugation enzymes (Phase II).[12] The presence of fluorine can block sites of metabolism, increasing a drug's half-life.[13]

In Vitro Metabolic Stability: Liver Microsomes & Hepatocytes
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I enzymes, primarily CYPs. They are a cost-effective tool for initial stability screening.[11]

  • Hepatocytes: These are whole liver cells containing both Phase I and Phase II enzymes, providing a more complete picture of metabolic pathways.

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), a buffer solution, and the test compound (typically at 1 µM).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_phase1 Phase I Metabolism (CYP450, MAO) cluster_phase2 Phase II Metabolism (Conjugation) compound Parent Compound (1-(2-Fluoro-3-methylphenyl)ethan-1-amine derivative) p1_1 Aromatic Hydroxylation compound->p1_1 p1_2 N-dealkylation compound->p1_2 p1_3 Oxidative Deamination (MAO) compound->p1_3 p1_4 Benzylic Hydroxylation compound->p1_4 metabolite1 Hydroxylated Metabolite p1_1->metabolite1 metabolite2 Deaminated Metabolite p1_3->metabolite2 p2_1 Glucuronidation excretion Excretion (Urine/Feces) p2_1->excretion p2_2 Sulfation p2_2->excretion metabolite1->p2_1 metabolite1->p2_2 metabolite2->excretion

Caption: Potential metabolic pathways for phenylethylamine derivatives.

Definitive In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand how ADME properties integrate in a whole organism and to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability (F%).[14][15]

Experimental Protocol: Rodent Pharmacokinetic Study (Rat Model)

  • Animal Model: Use adult male Sprague-Dawley rats (n=3-5 per group).[16]

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus injection via the tail vein (e.g., 1 mg/kg). This group serves as the reference for 100% bioavailability.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the saphenous vein at pre-determined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into tubes containing an anticoagulant (e.g., K2-EDTA).[17]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

ParameterDefinitionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure.
Half-life.Time required for the drug concentration to decrease by half. Determines dosing interval.
CL Clearance.Volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution.Apparent volume into which the drug distributes.
F% Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 2: Key Pharmacokinetic Parameters Derived from In Vivo Studies.

Bioanalytical Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[10][18] A robust method is crucial for generating reliable PK data.

Protocol Outline: LC-MS/MS Method for Plasma Samples

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing a stable isotope-labeled internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) for quantification. Monitor a specific precursor ion-to-product ion transition for the analyte and the internal standard.[18]

  • Calibration: Construct a calibration curve by analyzing standards of known concentrations prepared in the same biological matrix. Interpolate the concentrations of the unknown samples from this curve.

Conclusion and Forward Look

A systematic and mechanistically driven approach to pharmacokinetic profiling is paramount for the successful development of 1-(2-fluoro-3-methylphenyl)ethan-1-amine derivatives. By integrating the in vitro and in vivo protocols detailed in this guide, researchers can build a comprehensive ADME profile, understand structure-property relationships, and make informed decisions to select candidates with the highest probability of clinical success. The strategic placement of the fluoro and methyl groups is intended to confer metabolic stability and favorable physicochemical properties, and this profiling workflow provides the empirical validation of those medicinal chemistry goals. The data generated forms the bedrock for subsequent pharmacodynamic and toxicology studies, paving the way for Investigational New Drug (IND) applications.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from a URL which is no longer available.[7]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from Creative Biolabs.[16]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from Creative Biolabs.[8]

  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. Retrieved from WuXi AppTec.[14]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.[3]

  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from WuXi AppTec.[6]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from Selvita.[15]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories.[19]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from Nuvisan.[11]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from Nuvisan.[20]

  • Kumar, P., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure.[13]

  • Li, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.[17]

  • De Nys, K., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International.[21]

  • Iazzetti, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.[4]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[5]

  • Borowiecka, M., et al. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences.[22]

  • KLANČAR, U., & SMRKE, T. (2017). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.[10]

  • ResearchGate. (n.d.). Metabolic pathways of Phe with pathological interest. [Image]. Retrieved from ResearchGate.[23]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from Inhance Technologies.[24]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from Wikipedia.[12]

  • Nolin, T. D., & Himmelfarb, J. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert Opinion on Drug Metabolism & Toxicology.[25]

  • Nolin, T. D., & Himmelfarb, J. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. PubMed.[9]

  • Stanford University Mass Spectrometry. (n.d.). Quantitation. Retrieved from Stanford University.[18]

  • Hempel, N., et al. (2021). Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. ResearchGate.

  • d'Avignon, D. A., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals.[26]

  • Naz, S. (n.d.). Quantitative analysis of small molecules in biological samples. [Presentation].[27]

  • Wang, Z., et al. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology.[28]

  • Herzig, N., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.[29]

  • der DGRA. (n.d.). EMA versus US-FDA regulatory requirements regarding bioequivalence of orally administered generics.[30]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from European Medicines Agency.[31]

  • Al-Ghananeem, A. M. (2015). Comparison of EMA and FDA guidelines for drug interactions: An overview. ResearchGate.[32]

  • Gutiérrez, Y., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkyl N-arylcarbamates. Journal of Chemical Research.[33]

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Foundational

toxicity and safety profile of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Toxicity and Safety Profile of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine: A Comprehensive Technical Guide Executive Summary The compound 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (CAS: 1337017-27-2) is a specialized fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity and Safety Profile of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine: A Comprehensive Technical Guide

Executive Summary

The compound 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (CAS: 1337017-27-2) is a specialized fluorinated α -methylbenzylamine derivative[1]. Widely utilized as a chiral building block in advanced pharmaceutical synthesis, its safety profile is governed by its unique structural motifs. Because empirical, long-term toxicological data on this specific CAS is limited, safety profiling must rely on structural hazard assessment and predictive toxicology derived from the broader class of substituted phenylethylamines and benzylamines. This whitepaper provides drug development professionals with a comprehensive technical guide to the toxicological hazards, mechanistic pathways, and self-validating experimental protocols necessary for safely handling and profiling this compound.

Structural Hazard Assessment: The Causality of Toxicity

As a Senior Application Scientist, I approach chemical safety by analyzing how molecular architecture dictates biological reactivity. The toxicity of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine is a direct consequence of three core structural features:

  • The Primary Amine Motif (Corrosivity): The unhindered primary amine confers high basicity ( pKa​≈9.5 ). Upon contact with biological tissues, it rapidly saponifies lipid bilayers and denatures proteins, rendering the compound highly corrosive. It causes severe skin burns, irreversible eye damage, and severe respiratory tract irritation upon inhalation[2][3].

  • α -Methylation (Metabolic Resistance): The presence of a methyl group at the alpha-carbon creates a chiral center and sterically shields the amine from rapid oxidative deamination by Monoamine Oxidase (MAO). This resistance to metabolic breakdown significantly prolongs the biological half-life of the compound, mirroring the pharmacokinetics of amphetamine-like stimulants and increasing the risk of systemic accumulation and central nervous system (CNS) overstimulation[[“]][5].

  • Ortho-Fluoro Substitution (Lipophilicity & BBB Penetration): The fluorine atom at the 2-position introduces a strong electron-withdrawing effect while simultaneously increasing the lipophilicity (LogP) of the molecule[6]. This enhanced lipophilicity facilitates rapid passive diffusion across the blood-brain barrier (BBB), amplifying potential neurotoxic interactions[[“]][7].

Mechanistic Toxicology Profile

Hepatotoxicity and Metabolic Bioactivation

In vitro models indicate that substituted phenylethylamines can induce significant cytotoxicity in hepatic cells[[“]]. The primary mechanism involves Phase I metabolism by hepatic cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4), which can bioactivate the molecule into reactive electrophilic intermediates. These intermediates covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH) reserves. The subsequent oxidative stress leads to a catastrophic reduction in cellular ATP, culminating in hepatocellular necrosis or apoptosis[[“]].

Hepatotoxicity A 1-(2-Fluoro-3-methylphenyl) ethan-1-amine B Hepatic CYP450 Oxidation A->B Hepatic Uptake C Reactive Electrophilic Metabolites B->C Phase I Bioactivation D Glutathione (GSH) Conjugation C->D Detoxification Pathway E GSH Depletion & ATP Reduction C->E Oxidative Stress F Hepatocellular Cytotoxicity E->F Cell Death (Necrosis)

CYP450-mediated bioactivation and hepatotoxicity pathway of fluorinated phenylethylamines.

Neurotoxicity and CNS Overstimulation

Due to its structural homology with endogenous trace amines and synthetic stimulants, this compound poses a severe risk of neurotoxicity. Phenylethylamine derivatives act as potent neuromodulators, triggering the release of dopamine, serotonin, and norepinephrine while inhibiting their reuptake via monoamine transporters (SERT, DAT, NET)[5]. High systemic doses can result in acute behavioral toxicity, characterized by stereotypy, hyperthermia, and potentially life-threatening sympathetic overstimulation[[“]][8]. Halogenated derivatives, in particular, have been shown to exert profound, concentration-dependent effects on neurobehavioral parameters[7][9].

Quantitative Hazard Data Summary

The following table synthesizes the predicted and extrapolated toxicological parameters based on structural analogs and empirical data from the α -methylbenzylamine class.

ParameterPredicted Value / Hazard LevelMechanistic Rationale
Acute Oral Toxicity ( LD50​ ) ~300 - 500 mg/kg (Rat)Extrapolated from α -methylbenzylamine analogs; basicity drives severe gastric lesions[2].
Corrosivity (Skin/Eye) Category 1B (Severe)High pKa​ leads to rapid saponification of lipid bilayers and tissue necrosis[3].
Metabolic Half-Life ( t1/2​ ) Prolonged (>4 hours) α -methyl group sterically blocks MAO-driven oxidative deamination[[“]].
BBB Permeability HighOrtho-fluoro substitution increases LogP, facilitating passive diffusion into the CNS[6].
Receptor Affinity TAAR1, DAT, SERTStructural homology to amphetamine-like trace amines promotes monoaminergic activity[5][8].

Experimental Methodologies for Safety Profiling (E-E-A-T Protocols)

To validate the safety profile of novel batches or derivatives, laboratories must employ self-validating experimental systems. Do not rely solely on basic cell viability assays; you must capture the metabolic and behavioral nuances of the compound.

Protocol 1: High-Throughput Hepatotoxicity & GSH Depletion Assay

Causality: Standard HepG2 cell lines rapidly lose CYP450 expression in vitro. We utilize HepaRG cells because they retain stable expression of functional Phase I/II enzymes, creating a self-validating system for metabolism-dependent toxicity[7].

  • Cell Culture: Seed differentiated HepaRG cells in 96-well plates at 7×104 cells/well. Incubate for 24 hours to allow monolayer formation.

  • Compound Dosing: Prepare a serial dilution of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (1 µM to 1000 µM) in DMSO (final DMSO concentration <0.5%).

  • Incubation: Expose cells to the compound for 24, 48, and 72 hours.

  • Multiplex Quantification: Use a luminescence-based multiplex assay to simultaneously measure intracellular ATP (cell viability) and GSH levels (oxidative stress).

  • Validation: A disproportionate drop in GSH relative to ATP at early time points confirms the generation of reactive electrophilic intermediates.

Protocol 2: In Vivo Neurobehavioral Screening (Zebrafish Novel Tank Test)

Causality: Adult zebrafish share ~70% genetic homology with humans, and their monoaminergic systems are highly conserved. The Novel Tank Test (NTT) provides a robust, high-throughput readout of anxiety-like and hallucinogenic-like behaviors induced by CNS-active phenylethylamines[7][9].

  • Acclimation: Acclimate adult wild-type zebrafish to the testing room for 1 hour.

  • Exposure: Transfer fish to beakers containing system water dosed with 1, 10, or 50 mg/L of the compound for exactly 20 minutes[7].

  • Testing: Transfer the fish to a trapezoidal novel tank (1.5 L).

  • Endpoint Analysis: Quantify time spent in the top zone, freezing bouts, and erratic movements. Phenylethylamine toxicity typically manifests as a concentration-dependent reduction in top-zone entries (anxiogenic effect) followed by hyperlocomotion[7].

NeuroToxWorkflow S1 Compound Administration S2 Zebrafish Incubation S1->S2 S3 Novel Tank Test (NTT) S2->S3 S4 AI-Driven Video Tracking S3->S4 S5 Behavioral Phenotyping S4->S5

High-throughput in vivo neurobehavioral screening workflow using adult zebrafish.

Safety Handling & Risk Mitigation

Given the compound's corrosivity and neurotoxic potential, stringent engineering controls are mandatory:

  • Engineering Controls: Handle exclusively within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.

  • Emergency Response: If ingested, gastric lavage or emesis is strictly contraindicated due to the high risk of esophageal or gastric perforation. Immediate dilution with water is recommended[3].

  • Thermal Decomposition: In the event of a fire, thermal decomposition will release highly toxic fluorinated gases and nitrogen oxides (NOx). Self-contained breathing apparatus (SCBA) is required for all emergency personnel[3].

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It dictates not only the shelf-life and storage conditions of the final drug product but also its safety and efficacy profile. An unstable compound can degrade into impurities that may be inactive, less active, or even toxic. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability is therefore not just a regulatory requirement, but a fundamental scientific necessity.[1]

This guide provides an in-depth technical exploration of the thermodynamic stability of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine, a substituted phenethylamine. The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of neuroactive compounds.[2][3] The introduction of fluorine and a methyl group onto the phenyl ring of this particular molecule is a deliberate medicinal chemistry strategy. Fluorine substitution is known to modulate metabolic stability, often by blocking sites of oxidative metabolism by cytochrome P450 enzymes, which can correlate with enhanced chemical stability.[1][4] The ortho-fluoro and meta-methyl substituents on 1-(2-Fluoro-3-methylphenyl)ethan-1-amine are expected to influence the molecule's electronic properties, conformation, and ultimately, its degradation pathways.

This document will provide a framework for assessing the thermodynamic stability of this compound, detailing experimental protocols for forced degradation and thermal analysis, and postulating potential degradation pathways based on established chemical principles. The methodologies described herein are designed to be self-validating, providing a robust and reliable characterization of the molecule's stability profile.

Methodologies for Comprehensive Stability Assessment

A multi-faceted approach is essential for a thorough evaluation of thermodynamic stability. This involves subjecting the molecule to a range of stress conditions to identify potential degradation pathways (forced degradation) and employing thermal analysis techniques to characterize its solid-state stability.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[5] The goal is not to determine the shelf-life but to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used.[6]

The following diagram outlines a typical workflow for conducting forced degradation studies on 1-(2-Fluoro-3-methylphenyl)ethan-1-amine.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare solutions of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine in appropriate solvents (e.g., water, methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal Expose to photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose to hplc_ms HPLC/UPLC-MS Analysis - Quantify parent compound - Detect & identify degradation products acid->hplc_ms Analyze at time points base->hplc_ms Analyze at time points oxidation->hplc_ms Analyze at time points thermal->hplc_ms Analyze at time points photo->hplc_ms Analyze at time points mass_balance Mass Balance Calculation hplc_ms->mass_balance method_validation Validation of Stability-Indicating Method hplc_ms->method_validation pathway Elucidation of Degradation Pathways mass_balance->pathway

Caption: Workflow for forced degradation studies.

The following are detailed, step-by-step protocols for each stress condition. The target degradation is typically 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol 1: Acidic and Basic Hydrolysis

  • Preparation: Prepare a stock solution of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Stress Application:

    • Acid: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • A control sample should be prepared with the stock solution and an equal volume of water.

  • Incubation: Incubate the samples at 60°C and monitor at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Before analysis, neutralize the samples (acid with NaOH, base with HCl) to prevent damage to the HPLC column. Analyze by HPLC/UPLC-MS.

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound as described above.

  • Stress Application: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the sample at room temperature, protected from light, and monitor at time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC/UPLC-MS.

Protocol 3: Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) in a stability chamber.

  • Solution State: Prepare a 1 mg/mL solution and incubate at 80°C.

  • Analysis: At each time point (e.g., 1, 3, 7 days), dissolve the solid sample in a suitable solvent and analyze both solid and solution state samples by HPLC/UPLC-MS.

Protocol 4: Photolytic Degradation

  • Sample Preparation: Prepare solid and solution samples as for thermal degradation.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the samples by HPLC/UPLC-MS and compare them to the dark control.

Thermal Analysis: Characterizing Solid-State Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the solid-state properties of a pharmaceutical compound.[7][8]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.[9]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify thermal events such as melting, crystallization, and decomposition, providing information on the melting point and the enthalpy of these transitions.[10]

  • Sample Preparation: Accurately weigh a small amount of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).

  • Instrument Setup:

    • TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 30°C to 400°C) at a constant heating rate (e.g., 10°C/min).

    • DSC: Heat the sample under a nitrogen atmosphere at a rate of 10°C/min over a similar temperature range.

  • Data Analysis:

    • TGA: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset) and the percentage of weight loss.

    • DSC: Analyze the thermogram to identify the melting point (Tm) as the peak of the endothermic event and the decomposition exotherm.

Anticipated Degradation Pathways of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Based on the chemical structure of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine, several degradation pathways can be anticipated under stress conditions. The primary amine and the benzylic position are the most likely sites of chemical transformation.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic/Radical Degradation parent 1-(2-Fluoro-3-methylphenyl)ethan-1-amine n_oxide N-oxide parent->n_oxide [O] imine Imine intermediate parent->imine -2H, [O] deamination Deaminated product parent->deamination ring_mod Ring-modified products parent->ring_mod hν, radical reactions ketone 1-(2-Fluoro-3-methylphenyl)ethan-1-one imine->ketone +H2O (hydrolysis)

Caption: Anticipated degradation pathways.

  • Oxidative Degradation: Primary amines are susceptible to oxidation.[11] Under oxidative stress (e.g., H₂O₂), the primary amine of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine can be oxidized to the corresponding hydroxylamine and nitroso derivatives, or further to the N-oxide. Additionally, oxidation at the benzylic carbon can lead to the formation of an imine intermediate, which is susceptible to hydrolysis to yield the corresponding ketone, 1-(2-Fluoro-3-methylphenyl)ethan-1-one.

  • Hydrolytic Degradation: While the C-N bond is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to deamination, though this is less likely than oxidative pathways.

  • Photolytic Degradation: Aromatic amines can be susceptible to photolytic degradation.[12] Exposure to UV light can induce the formation of radical species, leading to a complex mixture of degradation products, including deamination and potential modifications to the aromatic ring.[5]

The presence of the electron-withdrawing fluorine atom at the ortho position is expected to influence the electron density of the aromatic ring and the basicity of the amine. This may affect the susceptibility of the ring to electrophilic attack and the rate of oxidation at the nitrogen atom. The methyl group at the meta position will have a minor electron-donating effect. Computational studies on substituted phenethylamines have shown that such substitutions can influence conformational preferences, which may in turn affect reactivity.[13]

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDuration/Intensity% Degradation of ParentNo. of DegradantsMajor Degradant (m/z)
0.1 M HCl24 hours @ 60°C
0.1 M NaOH24 hours @ 60°C
3% H₂O₂24 hours @ RT
Thermal (Solid)7 days @ 80°C
Thermal (Solution)7 days @ 80°C
Photolytic1.2 million lux hours

Table 2: Thermal Analysis Data

TechniqueParameterResult
DSCMelting Point (Tm)
Decomposition Onset
TGADecomposition Onset (Tonset)
% Weight Loss (up to 300°C)

Conclusion and Implications

A thorough investigation of the thermodynamic stability of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine, following the protocols outlined in this guide, will provide a comprehensive understanding of its intrinsic stability. The forced degradation studies will reveal its susceptibility to hydrolysis, oxidation, heat, and light, and will enable the identification of its primary degradation products. The thermal analysis will define its solid-state stability, including its melting point and decomposition temperature.

The insights gained from these studies are invaluable for drug development professionals. They inform decisions on formulation strategies to minimize degradation, the selection of appropriate packaging to protect the drug from light and moisture, and the establishment of appropriate storage conditions and shelf-life. Furthermore, the identification of degradation products is crucial for toxicological assessment and for ensuring the safety of the final drug product. The presence of the fluoro and methyl substituents likely imparts specific stability characteristics, and a detailed understanding of these is key to the successful development of any pharmaceutical product containing this molecule.

References

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. (2021). [Link]

  • Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Journal of the American Chemical Society. (Date not available). [Link]

  • Fluorine in Medicinal Chemistry and Chemical Biology. UCL Discovery. (2026). [Link]

  • Fluorination and Hydrolytic Stability of Water-Soluble Platinum Complexes with a Borane-Bridged Diphosphoramidite Ligand. Inorganic Chemistry. (2022). [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. (2026). [Link]

  • Fluorination and hydrolytic stability of water-soluble platinum complexes with a borane-bridged diphosphoramidite ligand. Dalton Transactions. (2022). [Link]

  • Fluorination and hydrolytic stability of water-soluble platinum complexes with a borane-bridged diphosphoramidite ligand. ResearchGate. (Date not available). [Link]

  • Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. MDPI. (2024). [Link]

  • A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. PubMed. (1973). [Link]

  • Unveiling the antioxidant potential of newly designed Phenylethylamine derivatives through computational chemistry: Significance of acid dissociation constants. ResearchGate. (Date not available). [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. (Date not available). [Link]

  • Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. RSC Publishing. (Date not available). [Link]

  • Differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) of FLU-TPA/PYR and FLU-TPA/TRZ. ResearchGate. (Date not available). [Link]

  • A New Kinetic‐Mechanistic Approach Towards Spectrophotometric Bioanalysis of 2‐Phenylethylamine as a Sympathomimetic Agent Using Sodium Isopropyl Xanthate. PMC. (2026). [Link]

  • A New Kinetic‐Mechanistic Approach Towards Spectrophotometric Bioanalysis of 2‐Phenylethylamine as a Sympathomimetic Agent Using Sodium Isopropyl Xanthate. ResearchGate. (2026). [Link]

  • Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. ResearchGate. (2025). [Link]

  • Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. MDPI. (2022). [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC. (Date not available). [Link]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. MDPI. (Date not available). [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. (Date not available). [Link]

  • Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry. (2005). [Link]

  • Conformational and structural studies of 2-fluoroethylamine from temperature dependent FT-IR spectra of krypton and xenon solutions and ab initio calculations. ResearchGate. (2026). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). [Link]

  • Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols. Google Patents.
  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC. (Date not available). [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. (Date not available). [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Applicable Chemistry. (Date not available). [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. (2020). [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (Date not available). [Link]

  • 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. PMC. (Date not available). [Link]

  • Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Journal of Materials Chemistry A. (Date not available). [Link]

  • Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. (Date not available). [Link]

  • Molecular Design, Preparation, and Characterization of Fluoro-Containing Polyimide Ultrafine Fibrous Membranes with High Whiteness, High Thermal Stability, and Good Hydrophobicity. MDPI. (2022). [Link]

Sources

Foundational

early stage drug discovery of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine analogues

An In-Depth Technical Guide to the Early-Stage Drug Discovery of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Analogues Executive Summary The strategic incorporation of fluorine into small molecules has become a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early-Stage Drug Discovery of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Analogues

Executive Summary

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties.[1] The 1-(2-fluoro-3-methylphenyl)ethan-1-amine scaffold represents a promising, yet underexplored, chemical space for the development of novel therapeutics. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for initiating an early-stage drug discovery program centered on this scaffold. We will delve into logical target selection, propose robust synthetic strategies for analogue library generation, outline a framework for structure-activity relationship (SAR) studies, and provide detailed protocols for key in vitro validation assays. This document serves as a strategic roadmap, blending established principles of drug discovery with specific insights relevant to this unique chemical class.

Introduction: The Strategic Value of the Scaffold

The 1-(2-fluoro-3-methylphenyl)ethan-1-amine core is a chiral building block that combines several features of high value in medicinal chemistry. The presence of a fluorine atom can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[1] Specifically, the ortho-fluoro substitution can induce conformational constraints and influence binding interactions through unique electronic effects. The adjacent methyl group provides a lipophilic handle and can serve as a metabolic blocker, preventing undesirable oxidation.

While this specific class of analogues is not extensively documented in public literature, the precursor ketone, 1-(2-fluoro-3-methylphenyl)ethanone, is noted as a key intermediate in the synthesis of compounds targeting neurological and psychiatric disorders.[2] This provides a strong rationale for exploring these analogues as modulators of central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are frequently implicated in such conditions.

The overall drug discovery process is a lengthy and complex endeavor, typically spanning 12-15 years and costing over a billion dollars from initial concept to market approval.[3][4][5] This guide focuses on the critical initial stages: target identification, lead generation, and lead optimization, which form the foundation of any successful therapeutic program.[3][6]

Target Identification and Rationale

The initial step in any drug discovery campaign is the identification and validation of a biological target associated with a disease.[3][6][7] Given the structural motifs present in the 1-(2-fluoro-3-methylphenyl)ethan-1-amine scaffold and its connection to CNS-active intermediates[2], a logical starting point is the family of biogenic amine receptors. Many CNS drugs are designed to mimic, enhance, or diminish the behavior of natural neurotransmitters.[5]

A particularly compelling hypothetical target is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a GPCR that modulates monoaminergic systems (dopamine, norepinephrine, and serotonin) and is a validated target for psychotic disorders. Recent research has identified TAAR1 agonists with structural similarities, specifically incorporating substituted phenyl moieties attached to an amine-containing core.[8] The 1-(2-fluoro-3-methylphenyl)ethan-1-amine scaffold can be viewed as a constrained phenylethylamine analogue, a classic pharmacophore for many CNS receptors.

The proposed discovery workflow begins with this target hypothesis.

G cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Library Synthesis cluster_2 Phase 3: In Vitro Screening cluster_3 Phase 4: SAR & Optimization Target_Hypothesis Target Hypothesis Based on structural alerts and precursor data, CNS receptors are prioritized. Hypothesis: TAAR1 is a plausible target. Synthesis Analogue Synthesis Generate a focused library of analogues to probe the pharmacophore. Target_Hypothesis->Synthesis Design Library Screening Primary Screening Screen library against the target (e.g., TAAR1) in a functional assay. Synthesis->Screening Test Compounds SAR Hit-to-Lead Analyze Structure-Activity Relationships (SAR). Iteratively optimize potency, selectivity, and ADME properties. Screening->SAR Analyze Data SAR->Synthesis Design Next-Gen Analogues Candidate Candidate Selection Select preclinical candidate for further development. SAR->Candidate

Caption: High-level workflow for the early-stage drug discovery process.

Lead Generation: Synthesis of an Analogue Library

To explore the chemical space around the core scaffold, a focused library of analogues must be synthesized. A highly efficient and versatile method for this is reductive amination . This strategy involves reacting the precursor ketone, 1-(2-fluoro-3-methylphenyl)ethanone, with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine analogue.[9]

G Start_Ketone 1-(2-Fluoro-3-methylphenyl) ethanone Reaction Reductive Amination Start_Ketone->Reaction Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Reaction Solvent Solvent (e.g., EtOH, DCM) Solvent->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Workup Aqueous Workup & Extraction Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Analogue Purification->Final_Product Reaction->Reducing_Agent Reaction->Workup

Caption: General workflow for analogue synthesis via reductive amination.

Protocol 1: General Procedure for Reductive Amination

Rationale: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for imines over ketones compared to other hydrides like sodium borohydride, reducing the formation of alcohol side products and allowing for a one-pot procedure. Dichloromethane (DCM) is a common solvent that works well for this reaction.

Methodology:

  • Reactant Preparation: To a solution of 1-(2-fluoro-3-methylphenyl)ethanone (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired primary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic. Allow the reaction to proceed at room temperature for 8-16 hours until the starting material is consumed (as monitored by TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure target analogue.[10]

Structure-Activity Relationship (SAR) Studies

Once a "hit" is identified from the primary screen, the goal of the hit-to-lead and lead optimization phases is to improve its potency, selectivity, and drug-like properties.[3][4] This is achieved through systematic SAR studies, where analogues are synthesized and tested to understand how specific structural changes affect biological activity.[11]

For the 1-(2-fluoro-3-methylphenyl)ethan-1-amine scaffold, key areas for modification include:

  • The Aromatic Ring: Probing the effect of the fluoro and methyl substituents by moving their positions or replacing them with other groups (e.g., Cl, OMe, CF₃).

  • The Ethylamine Sidechain: Modifying the methyl group on the benzylic carbon to alter stereochemistry and steric bulk.

  • The Terminal Amine: If the synthesis was a reductive amination, this position will be substituted. Exploring a range of substituents (aliphatic, aromatic, heterocyclic) is critical to probe the binding pocket.

Hypothetical SAR Data Table

The following table illustrates how SAR data for TAAR1 agonists might be presented. The activity is given as EC₅₀, the concentration at which the compound elicits 50% of its maximal response.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Benzylic)R4 (Amine)TAAR1 Agonism EC₅₀ (nM)
Hit-1 FMeMeH850
ANA-01 Cl MeMeH1200
ANA-02 FCl MeH450
ANA-03 FMeH H> 5000
ANA-04 FMeMeMethyl 220
ANA-05 FMeMeCyclopropyl 95
ANA-06 H MeMeCyclopropyl1500
ANA-07 FH MeCyclopropyl750

Interpretation of Hypothetical SAR:

  • Replacing the fluorine at R1 with chlorine (ANA-01) is detrimental, suggesting a specific electronic or steric requirement at this position.

  • Replacing the methyl group at R2 with chlorine (ANA-02) is tolerated and slightly improves potency.

  • The benzylic methyl group (R3) appears critical for activity (ANA-03).

  • Small alkyl groups on the amine (R4) significantly improve potency (ANA-04, ANA-05), suggesting a hydrophobic pocket.

  • The fluorine (ANA-06) and methyl (ANA-07) groups on the aromatic ring are both important contributors to potency.

G cluster_0 Structure-Activity Relationship (SAR) Insights Core Core Scaffold: 1-(Phenyl)ethan-1-amine R1 Position 2 (R1): - Fluoro is optimal. - Potency loss with Cl or H. Core->R1 Crucial R2 Position 3 (R2): - Methyl is beneficial. - Cl is tolerated. Core->R2 Important R3 Benzylic Position (R3): - Methyl group is critical for activity. Core->R3 Essential R4 Amine (R4): - Small, hydrophobic groups (e.g., cyclopropyl)  significantly boost potency. Core->R4 Key Interaction Site

Caption: Key takeaways from a hypothetical SAR study.

In Vitro Pharmacological Profiling

To determine the biological activity of the synthesized analogues, a robust and reproducible in vitro assay is required. For a GPCR target like TAAR1, a functional assay that measures downstream signaling is superior to a simple binding assay, as it distinguishes between agonists, antagonists, and inactive compounds. A Bioluminescence Resonance Energy Transfer (BRET) assay that measures cAMP production is a standard method.[8]

Protocol 2: cAMP BRET Assay for TAAR1 Agonism

Rationale: This protocol measures changes in intracellular cyclic AMP (cAMP), a key second messenger for many GPCRs, including TAAR1. The BRET assay provides a sensitive, real-time readout of receptor activation in live cells, making it ideal for compound screening and potency determination.

Methodology:

  • Cell Culture and Transfection: Culture HEK-293 cells in appropriate media. Co-transfect the cells with plasmids encoding for human TAAR1 and a cAMP BRET biosensor (e.g., EPAC). Plate the transfected cells into 96-well plates and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. Typically, an 11-point, 3-fold dilution series is created to generate a full dose-response curve, starting from a top concentration of 10 µM or 30 µM.

  • Assay Execution:

    • Wash the cells with assay buffer.

    • Add the BRET substrate (e.g., coelenterazine h) to all wells and incubate in the dark.

    • Add the diluted test compounds to the appropriate wells. Include wells for a reference agonist (e.g., tyramine) and a vehicle control (e.g., DMSO).

  • Data Acquisition: Read the plate on a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., ~475 nm and ~535 nm). The BRET ratio (Luminescence₅₃₅ / Luminescence₄₇₅) is calculated.

  • Data Analysis: The change in the BRET ratio is proportional to the change in cAMP levels. Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Conclusion and Future Directions

The 1-(2-fluoro-3-methylphenyl)ethan-1-amine scaffold presents a compelling starting point for a CNS-focused drug discovery program. This guide has outlined a logical and actionable strategy, beginning with a data-driven hypothesis for target selection (TAAR1) and providing a clear path for library synthesis, in vitro screening, and SAR-driven lead optimization.

The next steps in the discovery cascade would involve:

  • Selectivity Profiling: Screening promising hits against a panel of other CNS receptors to ensure selectivity for the desired target and avoid off-target effects.

  • ADME Profiling: In vitro assessment of absorption, distribution, metabolism, and excretion (ADME) properties, such as metabolic stability in liver microsomes and cell permeability (e.g., Caco-2 assay).

  • In Vivo Studies: Once a lead compound with a strong in vitro profile is identified, progression to preclinical animal models is necessary to evaluate its efficacy, pharmacokinetics, and safety.[4][6]

By following the structured approach detailed in this guide, research teams can efficiently navigate the initial, critical stages of drug discovery and unlock the therapeutic potential of this promising class of molecules.

References

  • Neuland Labs. (2025, May 19). Small Molecule Drug Development: Process, Strengths, and CDMO Role. Available from: [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available from: [Link]

  • PPD. (n.d.). Drug Discovery and Development Process. Available from: [Link]

  • ZeClinics. (2025, March 26). Drug Discovery and Development: A Step-By-Step Process. Available from: [Link]

  • Hughes, J. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available from: [Link]

  • MySkinRecipes. (n.d.). 1-(2-Fluoro-3-methylphenyl)ethanone. Available from: [Link]

  • Wu, G., Wang, H., Zhou, W., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3321-3344. Available from: [Link]

  • Salwiczek, M., & Koksch, B. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Available from: [Link]

  • Török, B., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 899. Available from: [Link]

  • Hutsell, B., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(19), 11579. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Safety Data of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Executive Summary In the realm of rational drug design, stereochemically complex benzylic amines serve as critical building blocks for active pharmaceutical ingredients (APIs). 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design, stereochemically complex benzylic amines serve as critical building blocks for active pharmaceutical ingredients (APIs). 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (CAS: 1337017-27-2) is a highly specialized primary amine that incorporates both a halogen and an alkyl group on the phenyl ring[1]. This unique substitution pattern—an ortho-fluoro and meta-methyl configuration relative to the ethanamine side chain—provides medicinal chemists with precise control over lipophilicity, metabolic stability, and receptor binding kinetics.

This guide provides an in-depth analysis of its structural properties, material safety data, and a field-proven synthetic methodology designed for researchers and drug development professionals.

Physicochemical & Structural Profiling

To effectively utilize 1-(2-Fluoro-3-methylphenyl)ethan-1-amine in synthetic workflows, one must understand how its structural moieties dictate its chemical behavior.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound[1]:

PropertyValueClinical/Synthetic Relevance
CAS Number 1337017-27-2Primary identifier for procurement and regulatory tracking.
Molecular Formula C₉H₁₂FNIndicates a low-molecular-weight fragment ideal for fragment-based drug discovery (FBDD).
Molecular Weight 153.20 g/mol Highly efficient ligand efficiency (LE) metric when incorporated into larger APIs.
SMILES FC1=C(C(C)N)C=CC=C1CUseful for in silico docking and computational pharmacokinetics.
Topological Polar Surface Area (TPSA) 26.02 ŲExcellent membrane permeability; highly suitable for CNS-targeting compounds.
Mechanistic Structural Insights
  • The Ortho-Fluoro Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), which subtly decreases the pKa of the adjacent primary amine compared to an unsubstituted analog. Furthermore, the electrostatic repulsion between the fluorine lone pairs and the amine nitrogen restricts the free rotation of the chiral center, locking the molecule into specific bioactive conformations.

  • The Meta-Methyl Effect: The methyl group at the 3-position acts as an electron-donating group (+I) and significantly increases the localized lipophilicity (LogP) of the aromatic ring. In kinase inhibitors or GPCR ligands, this methyl group frequently occupies deep hydrophobic pockets, increasing target residence time.

Material Safety Data & Handling Protocols (SDS)

Because specific, comprehensive toxicological data for CAS 1337017-27-2 is currently limited in public databases[2], safety protocols must be rigorously extrapolated from its closest structural analogs, such as 1-(2-fluorophenyl)ethanamine[3]. As a primary benzylic amine, the compound exhibits distinct alkaline and reactive properties.

Hazard Identification (GHS Extrapolation)
  • H302 (Harmful if swallowed): Amines of this class exhibit moderate acute toxicity.

  • H314 (Causes severe skin burns and eye damage): The unprotonated freebase is highly alkaline and corrosive to biological tissues.

  • H335 (May cause respiratory irritation): Vapor pressure at room temperature can lead to inhalation hazards.

Engineering Controls & PPE
  • Containment: All synthetic manipulations, especially those involving the freebase liquid, must be conducted within a certified Class II fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to the permeation potential of lipophilic amines), splash-proof chemical goggles, and a chemically resistant lab coat.

  • Storage: Store at +4°C under an inert atmosphere (Argon or Nitrogen)[4]. Primary amines are susceptible to atmospheric oxidation and reaction with ambient CO₂ to form carbamate salts over time.

Spill Response & Neutralization

In the event of a spill, do not use water directly, as it may spread the lipophilic amine.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite).

  • Neutralize the residue with a dilute, weak acid solution (e.g., 5% acetic acid) to convert the volatile freebase into a water-soluble, non-volatile salt.

  • Collect in a designated hazardous waste container.

Synthetic Methodologies & Experimental Protocols

The most robust and scalable method for synthesizing 1-(2-Fluoro-3-methylphenyl)ethan-1-amine is the reductive amination of its corresponding ketone, 1-(2-fluoro-3-methylphenyl)ethanone (CAS: 865664-05-7) [5].

Causality of Experimental Choices

Direct reductive amination of ortho-substituted acetophenones is notoriously difficult due to steric hindrance. To overcome this, Titanium(IV) isopropoxide (Ti(OiPr)₄) is utilized as a Lewis acid and dehydrating agent. It effectively activates the ketone carbonyl and drives the formation of the transient imine (Schiff base) to completion before reduction.

Step-by-Step Methodology
  • Imine Formation:

    • In an oven-dried, argon-purged round-bottom flask, dissolve 1-(2-fluoro-3-methylphenyl)ethanone (1.0 eq) in anhydrous ethanol (0.5 M).

    • Add a solution of ammonia in ethanol (2.0 M, 5.0 eq), followed by the dropwise addition of Ti(OiPr)₄ (2.0 eq).

    • Rationale: The excess ammonia ensures complete conversion, while Ti(OiPr)₄ acts as a water scavenger, preventing the hydrolysis of the imine back to the ketone.

    • Stir the reaction at ambient temperature (25°C) for 12 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Carefully add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions to control the exothermic release of hydrogen gas.

    • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup & Purification:

    • Quench the reaction by adding aqueous ammonia (2 M, 10 mL). Crucial Step: This hydrolyzes the titanium complexes into a white, insoluble TiO₂ precipitate.

    • Filter the suspension through a pad of Celite to remove the titanium salts, washing the filter cake thoroughly with ethyl acetate.

    • Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude amine via acid-base extraction or flash column chromatography (DCM:MeOH:NH₄OH) to yield the pure racemic amine.

Synthetic Workflow Visualization

Synthesis A 1-(2-Fluoro-3-methylphenyl)ethanone CAS: 865664-05-7 B Imine Intermediate (Schiff Base) A->B NH3 / Ti(OiPr)4 Solvent: EtOH, 25°C C 1-(2-Fluoro-3-methylphenyl)ethan-1-amine CAS: 1337017-27-2 B->C NaBH4 0°C to RT D Chiral Resolution (e.g., L-Tartaric Acid) C->D Crystallization (Optional)

Caption: Reductive amination workflow utilizing Ti(OiPr)4 to overcome steric hindrance.

Pharmacological Utility & Downstream Applications

1-(2-Fluoro-3-methylphenyl)ethan-1-amine is primarily utilized in the "Hit-to-Lead" and "Lead Optimization" phases of drug discovery. The primary amine acts as an essential hydrogen bond donor/acceptor, often interacting directly with the catalytic residues of target proteins.

Application in Kinase Inhibitors

In the design of ATP-competitive kinase inhibitors, the primary amine can be coupled with heteroaromatic scaffolds (e.g., pyrimidines or quinazolines) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling. The resulting secondary amine acts as a hinge-binding motif, while the 2-fluoro-3-methylphenyl group projects into the hydrophobic selectivity pocket (often the "DFG-out" pocket), enhancing both potency and kinase selectivity.

Pharmacophore Mapping Visualization

PharmaUtility Core 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Pharmacophore Lipophilic Fluoro-Methyl Motif Enhances Lipophilicity Core->Lipophilic Amine Primary Amine H-Bond Donor/Acceptor Core->Amine GPCR GPCR Allosteric Site (Hydrophobic Pocket) Lipophilic->GPCR Hydrophobic Interaction Kinase Kinase Hinge Region (ATP-competitive binding) Amine->Kinase H-Bonding

Caption: Pharmacophore mapping of the compound within targeted drug discovery.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development for the Quantification of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Assay and Purity Quantification (Achiral Reversed-Phase) Executive Summary & Mechanistic Rationale 1-(2-Fluoro-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Assay and Purity Quantification (Achiral Reversed-Phase)

Executive Summary & Mechanistic Rationale

1-(2-Fluoro-3-methylphenyl)ethan-1-amine is a primary aliphatic amine attached to a substituted benzyl framework. While its chiral center necessitates specialized stationary phases for enantiomeric resolution, standard assay quantification and impurity profiling rely on achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The primary analytical challenge with this molecule is its basicity (estimated pKa​≈9.0–9.5 ). In RP-HPLC, basic amines frequently exhibit severe peak tailing. Peak tailing occurs when the peak asymmetry factor ( As​ ) exceeds 1.2, which is primarily driven by the occurrence of more than one mechanism of analyte retention[1]. At a mobile phase pH above 4.0, residual silanol groups ( −Si−OH ) on traditional silica-based stationary phases become ionized ( −Si−O− ). When the positively charged protonated amine travels through the column, it undergoes strong secondary ion-exchange interactions with these ionized silanols, causing the analyte to "stick" and resulting in an elongated trailing edge[2].

To circumvent this, our method employs a dual-pronged strategy:

  • Thermodynamic Control (pH): Utilizing a highly acidic mobile phase (pH ~2.1) to fully protonate (neutralize) the acidic silanols while keeping the amine ionized.

  • Kinetic Control (Surface Chemistry): Employing a fully end-capped, high-purity C18 stationary phase to sterically block any remaining active sites[1].

SilanolInteraction cluster_0 Sub-optimal (pH > 4.0) cluster_1 Optimized (pH 2.1) Analyte1 Protonated Amine (R-NH3+) Silanol Ionized Silanol (Si-O-) Analyte1->Silanol Ion-Exchange (Peak Tailing) Analyte2 Protonated Amine (R-NH3+) C18 End-capped C18 (Neutral Surface) Analyte2->C18 Hydrophobic Partition (Symmetrical Peak)

Fig 1: Mechanistic resolution of peak tailing via pH control and end-capping.

Analytical Strategy & Workflow

The lifecycle of this analytical procedure is designed in strict adherence to the ICH Q2(R2) guidelines[3]. The workflow below illustrates the logical progression from defining the target profile to final validation.

MethodWorkflow Start 1. Define Target Profile (Quantify Basic Amine) ColSel 2. Column Selection (End-capped C18) Start->ColSel pHOpt 3. Mobile Phase Optimization (pH 2.1 to suppress silanols) ColSel->pHOpt Grad 4. Gradient Optimization (Acetonitrile / H3PO4) pHOpt->Grad Valid 5. ICH Q2(R2) Validation (SST, Linearity, Precision) Grad->Valid

Fig 2: Step-by-step RP-HPLC method development workflow for basic amines.

Experimental Protocols

Chromatographic Conditions

The following parameters have been optimized to ensure robust mass transfer, sharp peak shapes, and baseline resolution from potential synthetic impurities.

Table 1: Optimized HPLC Parameters & Causality

ParameterSpecificationCausality / Rationale
Column High-purity C18, 150 x 4.6 mm, 3 µm (End-capped)High theoretical plates; end-capping minimizes secondary silanol interactions[1].
Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in Water (pH ~2.1)Suppresses silanol ionization; provides a low UV cutoff (<200 nm) for sensitive detection.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Lower viscosity than methanol yields lower backpressure; superior mass transfer kinetics.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 40 °CReduces mobile phase viscosity, improving peak symmetry and retention time reproducibility.
Detection UV at 215 nmCaptures the π→π∗ transition of the fluorinated phenyl ring.
Injection Vol. 10 µLPrevents column mass overload, which can induce peak fronting.

Table 2: Gradient Elution Program (Note: 1-(2-Fluoro-3-methylphenyl)ethan-1-amine is highly polar; a high aqueous starting condition is required for adequate retention).

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration & Retention
2.0955Isocratic Hold
10.04060Linear Gradient (Analyte Elution)
12.01090Column Wash
14.01090Column Wash Hold
14.1955Re-equilibration
20.0955End of Run
Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1.0 mL of 85% ortho-phosphoric acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic membrane (e.g., PVDF). Degas by sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Degas prior to use.

Step 2: Diluent Preparation

  • Prepare a mixture of Water:Acetonitrile (80:20, v/v). Using a weaker solvent than the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect").

Step 3: Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh an equivalent amount of the sample to achieve a target concentration of 0.1 mg/mL. Extract using sonication for 15 minutes, cool to room temperature, and filter through a 0.45 µm syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2))

A scientifically sound protocol must function as a self-validating system . This is achieved by embedding System Suitability Testing (SST) directly into the routine workflow, ensuring the method continuously proves its "fitness for purpose" before any sample data is reported[3].

The Self-Validating Mechanism: System Suitability Testing (SST)

Inject the Working Standard (0.1 mg/mL) in six replicates prior to the sample sequence. The run is only valid if the following criteria are met:

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaScientific Purpose
Peak Asymmetry ( As​ ) ≤1.5 Ensures the absence of secondary silanol interactions and column bed deformation.
Theoretical Plates ( N ) ≥10,000 Verifies column efficiency, packing integrity, and optimal kinetics.
Retention Time RSD ≤1.0% (n=6)Confirms pump precision, gradient proportioning, and mobile phase stability.
Peak Area RSD ≤2.0% (n=6)Validates autosampler injector reproducibility and sample stability.
Validation Parameters & Acceptance Criteria

Per the ICH Q2(R2) guidelines[3], the method must be formally validated across the reportable range.

Table 4: ICH Q2(R2) Validation Matrix

CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, diluent, placebo, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).Peak purity angle < Purity threshold (via PDA). No interference at the analyte's retention time.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike the API into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery must fall between 98.0% and 102.0% for all levels.
Precision (Repeatability) Prepare 6 independent sample preparations at the 100% concentration level.Relative Standard Deviation (RSD) of the calculated assay results ≤2.0% .
Range Derived mathematically and empirically from Linearity, Accuracy, and Precision studies.Validated from 50% to 150% of the nominal concentration.

References[3] Title: ICH Q2(R2) validation of analytical procedures. Source: ich.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQHGy7EWRO2_znXrJkUILuHtQ-EcJcBRjvUri78MrXuPpSZMwEJ4erCfKNEYqfM6huxqIqNbECnf-m0rHrgdOTpWXZ3MLrlPBd_eSoWQadwGm17_rBzTPSti9njCLjJOhDE8iTNj95y9r6BiQxk95kYVTik2DdHPa7tyOuiu9IxcuxBmOpre4es2M=[2] Title: HPLC Peak Tailing - Axion Labs. Source: axionlabs.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkA-XvyaZm_T8rNh5EZuXs8A4qUJaSFzroAPJdp0DM_yFXm3GsDW2SGzY4ZuXimYsG725-EmkImM_3W8A-adVh8UxwL25OInvoMi6Vu3HjKjYyKS4YW99i30ns3efainGry_ZD_m9NyeuQXotyNHC7xBqMAVUySOvlBsc=[1] Title: Peak Tailing in HPLC - Element Lab Solutions. Source: elementlabsolutions.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBP12o41CuYCLlQUo01JXAFAkR1OmOatUWkDan0Vj-vLEc7Ih2bhBAmnD-SMbZgKc_W--1XhUEWJt-WN7fOmBEMj7RiS_6Jog34gJj-vrxgpAEgU0wzXz8Bc295obLij-9-ctJbt3vFd5cjd37g8SvdYh0H9AHUqZzbIgd8mbppr2bixYidehVES6FFLe4vw==

Sources

Application

Application Note: 1-(2-Fluoro-3-methylphenyl)ethan-1-amine as a Versatile Chiral Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary The demand for structurally diverse and stereochemically pure building blocks is a driving force in modern medicinal chemistry and asymmetric synthesis. 1-(2-Fluoro-3-methylphenyl)ethan-1-amine represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for structurally diverse and stereochemically pure building blocks is a driving force in modern medicinal chemistry and asymmetric synthesis. 1-(2-Fluoro-3-methylphenyl)ethan-1-amine represents a highly specialized chiral primary amine that merges the classic stereodirecting capabilities of a benzylic chiral center with the nuanced physicochemical tuning of an ortho-fluoro, meta-methyl substituted aromatic ring. This application note details the causality behind its structural advantages, its role as a chiral auxiliary in complex ring functionalizations, its integration as a core pharmacophore in neuroactive drug discovery, and the state-of-the-art methods for its kinetic resolution.

Chemical Rationale: The Power of the 2-Fluoro-3-Methyl Substitution

The selection of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine over unsubstituted 1-phenylethylamine is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • Metabolic Shielding: The highly electronegative fluorine atom at the ortho position blocks rapid cytochrome P450-mediated oxidation, a common metabolic liability for unsubstituted phenyl rings.

  • Basicity Modulation: The inductive electron-withdrawing effect of the fluorine atom subtly lowers the pKa of the benzylic amine. This optimized basicity enhances the membrane permeability of the resulting active pharmaceutical ingredients (APIs), crucial for central nervous system (CNS) targets.

  • Steric and Lipophilic Vectors: The meta-methyl group provides a defined hydrophobic vector designed to occupy lipophilic pockets in target proteins (such as the transmembrane domains of GPCRs), while the chiral methyl group at the benzylic position dictates the precise 3D trajectory of the attached pharmacophore.

Application 1: Chiral Auxiliary for Stereoselective Functionalization

Chiral 1-arylethylamines are powerful auxiliaries for the asymmetric synthesis of strained heterocycles. Specifically, they enable the stereoselective α -alkylation of azetidines, which are notoriously difficult to functionalize due to ring strain and the risk of ring-opening[1].

By coupling 1-(2-Fluoro-3-methylphenyl)ethan-1-amine to an azetidine core, the resulting N-borane complex effectively locks the nitrogen lone pair. This complexation prevents unwanted N-alkylation and rigidifies the conformation, allowing the chiral benzylic group to sterically shield one face of the azetidine ring during base-promoted lithiation and subsequent electrophilic trapping[1].

Azetidine_Functionalization Amine 1-(2-F-3-Me-Ph)ethanamine (Chiral Auxiliary) Coupling Azetidine Coupling & Borane Protection Amine->Coupling Azetidine-2-carbonitrile Complex N-Borane Complex (Conformationally Locked) Coupling->Complex BH3-THF Lithiation Stereoselective α-Lithiation (LDA, -78°C) Complex->Lithiation Product Enantiopure α-Alkylated Azetidine (>95% de) Lithiation->Product Electrophile (e.g., BnBr)

Workflow for the stereoselective α-alkylation of azetidines using a chiral auxiliary.

Application 2: Pharmacophore in GPCR Allosteric Modulators

Beyond its use as a transient auxiliary, the 1-(2-Fluoro-3-methylphenyl)ethan-1-amine motif is frequently retained in the final drug structure as a core pharmacophore. A prime example is its integration into positive allosteric modulators (PAMs) of the GABA B​ receptor[2].

In the synthesis of N-(phenylpropyl)-1-arylethylamines, the chiral amine is coupled via reductive amination to various substituted aldehydes. The specific stereochemistry of the amine is critical; the (R)- and (S)-enantiomers project the phenylpropyl tail into entirely different spatial quadrants within the GABA B​ transmembrane domain, directly dictating allosteric efficacy[2].

GPCR_Workflow BB 1-(2-F-3-Me-Ph)ethanamine (Chiral Building Block) Synth Reductive Amination (Pharmacophore Assembly) BB->Synth Reagents Lead GABAB Allosteric Modulator (Lead Candidate) Synth->Lead Assay In Vitro GPCR Assay (Efficacy & Affinity) Lead->Assay Opt SAR Optimization (Iterative Tuning) Assay->Opt Data Opt->BB Redesign

Workflow for integrating the chiral building block into a GPCR allosteric modulator discovery program.

Application 3: Accessing Enantiopure Amines via Kinetic Resolution

While enantiopure 1-(2-Fluoro-3-methylphenyl)ethan-1-amine can be purchased, scaling up often relies on the kinetic resolution of the racemic mixture. Modern approaches utilize either engineered biocatalysts (Reductive Aminases or RedAms)[3] or transition-metal catalysis.

A highly efficient method involves Iridium-catalyzed asymmetric reductive amination (ARA). In this process, a chiral Ir-phosphoramidite complex selectively binds and reacts with only one enantiomer of the racemic amine to form a secondary amine, leaving the other enantiomer unreacted and highly enantioenriched[4]. This allows researchers to simultaneously access both primary and secondary chiral amines from a single racemic starting material[4].

Kinetic_Resolution Racemic Racemic Amine (R/S)-Mixture Catalyst Ir-Chiral Ligand Complex + Aryl Ketone Racemic->Catalyst Fast Matched Pair (Fast Reaction) Catalyst->Fast (S)-Isomer Slow Mismatched Pair (Slow Reaction) Catalyst->Slow (R)-Isomer SecAmine Secondary Amine (Diastereomerically Pure) Fast->SecAmine PrimAmine Unreacted Primary Amine (Enantiomerically Pure) Slow->PrimAmine

Ir-catalyzed kinetic resolution pathway separating racemic amines into pure primary/secondary amines.

Quantitative Data Presentation

The table below summarizes the performance metrics of 1-arylethylamine derivatives across various synthetic applications, demonstrating the high yields and exceptional stereocontrol achievable with this class of building blocks.

Application DomainReaction TypeCatalyst / Key ReagentYield (%)StereoselectivityReference
Chiral Auxiliary α -Alkylation of AzetidinesLDA, Benzyl Bromide, BH 3​ 72%>95% de[1]
Kinetic Resolution Asymmetric Reductive AminationIr-(S,S)-f-Binaphane46% (Sec. Amine)98% ee[4]
Biocatalysis Reductive AminationEngineered RedAm (IR-09)73%95% ee[3]
Pharmacophore GPCR Modulator SynthesisNaBH(OAc) 3​ (Red. Am.)85%N/A (Retention)[2]

Experimental Protocols

Protocol 1: Synthesis of N-Borane Protected Chiral Azetidines

Causality: Borane complexation is strictly required to protect the basic nitrogen lone pair, preventing unwanted N-alkylation and rigidifying the molecule to ensure that the chiral benzylic group effectively directs the incoming electrophile during lithiation[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the azetidine-2-carbonitrile derivative (1.0 mmol) and (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine (1.05 mmol) in anhydrous THF (5.0 mL).

  • Complexation: Cool the reaction mixture to 0 °C using an ice bath. Critical Step: Dropwise addition of BH 3​ ·THF complex (1.0 M in THF, 1.2 mL, 1.2 mmol) must be performed slowly to control the exothermic complexation and prevent thermal degradation of the strained azetidine ring.

  • Validation: Stir the mixture at room temperature for 2 hours. Reaction completion is self-validated via 11 B NMR of an aliquot; the disappearance of the free BH 3​ signal and the emergence of a broad multiplet at ~ -15 ppm confirms complete N-borane complex formation.

  • Purification: Quench the reaction with slow addition of methanol (1 mL) until effervescence ceases. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the diastereomerically pure N-borane complex.

Protocol 2: Ir-Catalyzed Kinetic Resolution via Asymmetric Reductive Amination

Causality: The chiral Ir-phosphoramidite complex creates a highly asymmetric pocket that selectively lowers the transition state energy for the reductive amination of the (S)-enantiomer. The (R)-enantiomer faces severe steric clashes (mismatched pair) and remains unreacted, effectively resolving the racemate[4].

Step-by-Step Methodology:

  • Catalyst Activation: Inside an argon-filled glovebox, charge a high-pressure hydrogenation vial with [Ir(COD)Cl] 2​ (0.25 mol%) and the chiral phosphoramidite ligand (0.55 mol%). Add anhydrous dichloromethane (DCM, 2.0 mL) and stir for 30 minutes to form the active pre-catalyst complex.

  • Substrate Addition: Add racemic 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (1.0 mmol) and the target aryl ketone (0.6 mmol) to the vial.

  • Hydrogenation: Transfer the vial to a high-pressure reactor. Purge the system with H 2​ gas three times, then pressurize to 50 bar H 2​ . Stir at room temperature for 24 hours.

  • Separation & Validation: Vent the reactor carefully. Concentrate the mixture and dissolve the residue in EtOAc. Extract the unreacted primary amine ((R)-enantiomer) using 1M HCl (aqueous). The secondary amine product remains in the organic layer.

  • Analysis: Neutralize the aqueous layer with 2M NaOH, extract with DCM, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). A >95% ee of the recovered primary amine confirms the efficiency of the kinetic resolution.

References

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters Source: Journal of the American Chemical Society (JACS), 2023. URL:[Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α -alkylation of N-borane complexes Source: RSC Advances, 2021. URL:[Link]

  • Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination Source: Organic Letters, American Chemical Society. URL:[Link]

  • Synthesis and Biological Activity of Allosteric Modulators of GABA B​ Receptors, Part 1. N-(Phenylpropyl)-1-arylethylamines Source: Australian Journal of Chemistry, CSIRO Publishing, 2006. URL:[Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Document Type: Technical Guide & Experimental Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and DMPK Scientists Instrument Platforms: LC-HRMS/MS (Q-TOF/Orbitrap) and GC-EI-MS Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Guide & Experimental Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and DMPK Scientists Instrument Platforms: LC-HRMS/MS (Q-TOF/Orbitrap) and GC-EI-MS

Executive Summary

The structural elucidation of substituted phenethylamines and benzylamines is a critical function in neuropharmacological drug development and forensic toxicology. 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (Molecular Formula: C₉H₁₂FN) is a chiral, primary amine featuring an ortho-fluoro and meta-methyl substituted phenyl ring. This application note provides an in-depth mechanistic analysis of its mass spectrometric fragmentation behavior across both Electrospray Ionization (ESI) and Electron Ionization (EI) platforms. By understanding the causality behind its gas-phase dissociation—specifically the thermodynamically driven neutral losses of ammonia (NH₃) and hydrogen fluoride (HF)—analysts can design highly selective Multiple Reaction Monitoring (MRM) or Targeted MS/MS assays[1][2].

Physicochemical & Exact Mass Data

High-resolution mass spectrometry (HRMS) relies on precise mass calculations to distinguish target analytes from isobaric interferences. Table 1 summarizes the theoretical exact masses for the precursor and primary product ions of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine.

Table 1: Exact Mass and Elemental Composition

SpeciesFormulaIonization ModeTheoretical m/zMass Defect
Neutral MoleculeC₉H₁₂FNN/A153.0954+0.0954
Protonated Precursor[C₉H₁₃FN]⁺ESI (+)154.1032+0.1032
Radical Cation[C₉H₁₂FN]⁺•EI (70 eV)153.0954+0.0954

Mechanistic Fragmentation Pathways: Causality and Logic

To develop robust analytical methods, it is not enough to memorize product ions; one must understand the chemical drivers behind their formation. The fragmentation of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine is governed by charge localization, benzylic stabilization, and the high bond dissociation energy of the products formed.

Electrospray Ionization (ESI-CID) Pathway

In positive-ion ESI, protonation occurs exclusively at the primary amine due to its high gas-phase basicity, yielding the [M+H]⁺ precursor at m/z 154.1032[1].

  • Primary Cleavage (Loss of NH₃): Upon Collision-Induced Dissociation (CID), the lowest-energy fragmentation channel is the heterolytic cleavage of the C–N bond. This expels a neutral ammonia molecule (17.0265 Da), generating a highly stable benzylic carbocation at m/z 137.0767. The causality here is strictly thermodynamic: the adjacent aromatic ring provides intense resonance stabilization to the resulting empty p-orbital on the alpha carbon[1][3].

  • Secondary Cleavage (Loss of HF): Fluorinated aromatics exhibit a highly diagnostic secondary fragmentation. The m/z 137.0767 ion undergoes a concerted rearrangement to expel neutral hydrogen fluoride (HF, 20.0062 Da), yielding a conjugated indenyl or substituted tropylium cation at m/z 117.0705. This pathway is driven by the extreme thermodynamic stability of the H–F bond and is a hallmark for distinguishing ortho-fluorinated isomers from their non-fluorinated counterparts[4][5].

Electron Ionization (EI) Pathway

In 70 eV EI-MS, the analyte is bombarded with electrons, stripping an electron primarily from the nitrogen lone pair to form a radical cation ([M]⁺• at m/z 153.0954).

  • Alpha-Cleavage: Radical site initiation drives rapid alpha-cleavage. The C(alpha)–C(beta) bond (the bond connecting the chiral center to the methyl group) breaks, expelling a methyl radical (CH₃•, 15.0235 Da). This leaves a highly stable, even-electron iminium ion ([Ar-CH=NH₂]⁺) at m/z 138.0719, which typically forms the base peak in the EI spectrum[6].

MS_Mechanisms M 1-(2-Fluoro-3-methylphenyl) ethan-1-amine MW: 153.0954 ESI ESI (+) [M+H]+ m/z 154.1032 M->ESI Protonation EI EI (70 eV) [M]+• m/z 153.0954 M->EI Electron Impact CID1 Loss of NH3 (-17 Da) m/z 137.0767 ESI->CID1 CID (Low CE) Alpha Alpha-Cleavage (-CH3•) m/z 138.0719 EI->Alpha Kinetically Favored CID2 Loss of HF (-20 Da) m/z 117.0705 CID1->CID2 CID (High CE)

Caption: Divergent MS ionization and fragmentation pathways for the target analyte.

Quantitative Data Summaries

Table 2: Diagnostic ESI-MS/MS Product Ions (Positive Mode)

Product Ion m/zFormulaNeutral LossCID Energy LevelDiagnostic Value
137.0767 [C₉H₁₀F]⁺NH₃ (17.03 Da)Low (10-15 eV)Confirms primary amine/phenethylamine core.
117.0705 [C₉H₉]⁺NH₃ + HF (37.03 Da)High (25-35 eV)Confirms presence of aromatic fluorine.

Table 3: Characteristic GC-EI-MS Ions (70 eV)

Fragment m/zIon TypeMechanismRelative Abundance
138.07 [C8H₉FN]⁺Alpha-cleavage (-CH₃•)Base Peak (100%)
109.04 [C₇H₆F]⁺Tropylium formationModerate (30-50%)

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . System suitability criteria must be met before sample acquisition.

Protocol 1: LC-HRMS/MS Analysis (Q-TOF or Orbitrap)

Objective: Achieve high-resolution mass measurement and targeted fragmentation of the analyte in biological or synthetic matrices[1][2].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to a final concentration of 10–100 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 50 ng/mL of Amphetamine-d5 as an internal standard.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Source Parameters (ESI+):

    • Capillary Voltage: +3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Sheath Gas: 40 arb units.

  • MS/MS Acquisition:

    • Isolate m/z 154.1 in the quadrupole (isolation width: 1.0 Da).

    • Apply stepped Collision Energy (CE) at 15 eV, 25 eV, and 35 eV to capture both the m/z 137 and m/z 117 product ions.

  • Self-Validation Check: The analytical run is validated only if the Amphetamine-d5 internal standard elutes with a mass error of ≤ 3 ppm and exhibits its characteristic m/z 141.1 → 124.1 (-NH₃) transition at >50% relative abundance.

LCMS_Workflow Prep Sample Prep (Spike ISTD) LC UHPLC Separation (C18, Gradient) Prep->LC Ion ESI Source (Pos Mode) LC->Ion Quad Quadrupole Isolation (m/z 154.1) Ion->Quad Cell Collision Cell (Stepped CE) Quad->Cell TOF HRMS Detection (TOF/Orbitrap) Cell->TOF

Caption: Step-by-step LC-HRMS/MS analytical workflow for phenethylamine profiling.

Protocol 2: GC-EI-MS Analysis (Derivatization Workflow)

Objective: Differentiate positional isomers (e.g., 2-fluoro vs. 3-fluoro or 4-fluoro) which often co-elute or show identical ESI-MS/MS spectra[5][7].

Step-by-Step Methodology:

  • Derivatization (Crucial for primary amines): Primary amines exhibit poor peak shape on GC columns and yield low-mass fragments. React 100 µL of the sample extract with 50 µL of Trifluoroacetic anhydride (TFAA) at 60 °C for 20 minutes to form the TFA-derivative[6].

  • Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250 °C.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • MS Parameters: Electron energy at 70 eV. Scan range m/z 40–350.

  • Data Interpretation: The TFA-derivative will shift the molecular weight, but the alpha-cleavage mechanism remains dominant, allowing for clear identification of the substituted aromatic core[6].

References

  • Analysis of underivatized amphetamines and related phenethylamines with high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry.PubMed / Ovid.
  • Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry.ACS Publications.
  • EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine.ResearchGate.
  • Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy.PMC / Analytical Chemistry.
  • Novel Selectivity-Based Forensic Toxicological Validation of a Paper Spray Mass Spectrometry Method for the Quantitative Determination of Eight Amphetamines in Whole Blood.ACS Publications.

Sources

Application

Application Notes and Protocols for the Utilization of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine in Asymmetric Synthesis

Abstract This technical guide provides detailed application notes and protocols for the use of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine as a chiral resolving agent in asymmetric synthesis. The unique electronic and steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and protocols for the use of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine as a chiral resolving agent in asymmetric synthesis. The unique electronic and steric properties imparted by the fluorine and methyl substituents on the phenyl ring make this amine a compelling candidate for the efficient separation of enantiomers. This document will focus on its application in the diastereomeric resolution of racemic carboxylic acids, a cornerstone technique in pharmaceutical development and fine chemical synthesis.[1] A representative protocol for the resolution of the non-steroidal anti-inflammatory drug (NSAID) Naproxen is provided, complete with experimental details, data interpretation, and workflow visualizations. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated chiral amines for the synthesis of enantiomerically pure compounds.

Introduction: The Strategic Advantage of Fluorinated Chiral Amines

Chiral amines are indispensable tools in asymmetric synthesis, serving as chiral building blocks, auxiliaries, and resolving agents.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity, making fluorinated compounds highly valuable in medicinal chemistry.[2][3] 1-(2-Fluoro-3-methylphenyl)ethan-1-amine belongs to a class of fluorinated phenylethylamines that offer distinct advantages in asymmetric synthesis. The presence of the ortho-fluoro and meta-methyl groups on the phenyl ring modifies the amine's steric and electronic properties, which can lead to enhanced diastereomeric recognition and more efficient separation of enantiomers.

The primary application detailed in this guide is the use of (R)- or (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine as a chiral resolving agent. Chiral resolution via diastereomeric salt formation remains a widely used, scalable, and cost-effective method for separating enantiomers.[4] This process involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][5]

Application: Diastereomeric Resolution of Racemic Carboxylic Acids

The resolution of racemic carboxylic acids is a frequent challenge in the synthesis of pharmaceuticals and other biologically active molecules. Chiral amines, such as 1-(2-Fluoro-3-methylphenyl)ethan-1-amine, are ideal resolving agents for acidic racemates due to their ability to form salts.

Mechanism of Diastereomeric Salt Resolution

The fundamental principle of this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, the reaction of a racemic acid, (R/S)-Acid, with a single enantiomer of a chiral amine, (R)-Amine, yields two diastereomeric salts: [(R)-Acid-(R)-Amine] and [(S)-Acid-(R)-Amine]. These salts are not mirror images and therefore have different physical properties, such as melting points and solubilities in various solvents. This disparity allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The resolved enantiomer of the acid is subsequently recovered by treating the isolated salt with a strong acid to break the salt and liberate the free acid and the resolving agent.

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salts cluster_3 Separation and Recovery racemic_acid Racemic Acid ((R/S)-Acid) crystallization Fractional Crystallization racemic_acid->crystallization chiral_amine Chiral Amine ((R)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine) chiral_amine->crystallization diastereomer_1 Diastereomer 1 [(R)-Acid-(R)-Amine] (Less Soluble) filtration Filtration diastereomer_1->filtration diastereomer_2 Diastereomer 2 [(S)-Acid-(R)-Amine] (More Soluble) acidification_2 Acidification diastereomer_2->acidification_2 crystallization->diastereomer_1 crystallization->diastereomer_2 filtration->diastereomer_2 Mother Liquor acidification_1 Acidification filtration->acidification_1 Solid resolved_acid_1 (R)-Acid acidification_1->resolved_acid_1 recovered_amine Recovered (R)-Amine acidification_1->recovered_amine resolved_acid_2 (S)-Acid acidification_2->resolved_acid_2

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-(2-Fluoro-3-methylphenyl)ethan-1-amine synthesis

Welcome to the Technical Support Center for the synthesis of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine . Because this molecule contains a chiral center and is a highly valued pharmacophore in drug development, achieving h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine .

Because this molecule contains a chiral center and is a highly valued pharmacophore in drug development, achieving high enantiomeric purity and overall yield is critical. This guide is built around the industry-standard Ellman’s sulfinamide (tert-butanesulfinamide) reductive amination workflow , addressing the most common bottlenecks: sluggish condensation, unwanted hydrodefluorination (HDF), and poor diastereoselectivity.

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield or Purity in 1-(2-Fluoro-3-methylphenyl) ethan-1-amine Synthesis Condensation Step 1: Imine Condensation (Ketone + Sulfinamide) Start->Condensation Reduction Step 2: Diastereoselective Reduction Start->Reduction Deprotection Step 3: Sulfinyl Cleavage Start->Deprotection Issue1 Incomplete Conversion Condensation->Issue1 Issue2 Hydrodefluorination (HDF) or Poor dr Reduction->Issue2 Issue3 Complex Mixture / Loss of Amine Deprotection->Issue3 Sol1 Increase Ti(OEt)4 to 2.0 eq or use microwave heating Issue1->Sol1 Sol2 Switch from Pd/C to NaBH4 in THF at -50°C Issue2->Sol2 Sol3 Use anhydrous 4M HCl in dioxane, precipitate with Et2O Issue3->Sol3

Diagnostic decision tree for troubleshooting the three-step reductive amination workflow.

Troubleshooting Modules & FAQs

Module A: Overcoming Steric and Electronic Hurdles in Imine Condensation

Q: My condensation of 1-(2-fluoro-3-methylphenyl)ethan-1-one with (R)-tert-butanesulfinamide stalls at 60% conversion. How can I drive it to completion? A: The ortho-fluoro substituent introduces steric hindrance and alters the electronic profile of the acetophenone derivative, making standard condensation conditions sluggish. To drive the reaction to completion, you must use a strong Lewis acid that doubles as a water scavenger. Titanium(IV) ethoxide (Ti(OEt)4) is the proven standard for this transformation[1].

Causality: Ti(OEt)4 coordinates to the carbonyl oxygen, significantly increasing its electrophilicity. As the sulfinamide attacks and water is eliminated, the water reacts irreversibly with Ti(OEt)4 to form insoluble titanium dioxide (TiO2) and ethanol. This irreversible scavenging pushes the equilibrium entirely toward the N-sulfinyl ketimine[2]. If yields remain low, increase the Ti(OEt)4 loading to 2.0 equivalents or apply microwave irradiation under solvent-free conditions[3].

Module B: Preventing Hydrodefluorination (HDF) and Maximizing Diastereoselectivity

Q: I am observing a loss of the fluorine atom (defluorination) during the reduction step, alongside poor diastereomeric excess. How do I fix this? A: Hydrodefluorination (HDF) is a notorious side reaction when reducing fluoroarenes using transition-metal catalysis (e.g., Pd/C with H2), as the metal can readily undergo oxidative addition into the activated C-F bond[4]. To prevent this, you must abandon catalytic hydrogenation and utilize hydride donors like Sodium Borohydride (NaBH4) in an ethereal solvent like THF[5].

Causality: NaBH4 operates via nucleophilic hydride transfer rather than oxidative addition, leaving the aromatic C-F bond intact. Furthermore, using THF attenuates the reactivity of the borohydride compared to solvents like DMSO, preventing unwanted reduction of the aromatic ring[5]. For stereocontrol, the bulky tert-butyl group of the Ellman auxiliary directs the hydride attack via a highly organized, closed chair-like transition state. Conducting the NaBH4 reduction at -50 °C maximizes this steric differentiation, yielding the sulfinamide with a diastereomeric ratio (dr) often exceeding 95:5[2].

Module C: Clean Cleavage of the Chiral Auxiliary

Q: Deprotection of the sulfinamide yields a complex mixture and low recovery of the free amine. What is the optimal cleavage method? A: Avoid harsh aqueous acids, which can lead to side reactions and complicate the isolation of the highly water-soluble primary amine. Instead, use anhydrous 4M HCl in 1,4-dioxane or methanolic HCl[1].

Causality: Anhydrous acidic solvolysis cleanly protonates the sulfinamide, facilitating the cleavage of the N-S bond to yield the target 1-(2-fluoro-3-methylphenyl)ethan-1-amine as a stable hydrochloride salt, alongside a volatile sulfinate ester byproduct[2]. The amine salt can then be cleanly precipitated by the addition of diethyl ether, creating a self-purifying system that bypasses the need for column chromatography[1].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the impact of different reagents on the yield, stereoselectivity, and byproduct formation during the synthesis of the target amine.

Condensation ReagentReductant SystemHydrodefluorination (HDF)Overall Yield (%)Diastereomeric Ratio (dr)
MgSO4 / PPTSPd/C, H2 (1 atm), MeOHHigh (>30% defluorination)< 40%Racemic
Ti(OEt)4 (1.2 eq)NaBH4, MeOH (0 °C)Low (<5%)65%84:16
Ti(OEt)4 (2.0 eq)L-Selectride, THF (-78 °C)None82%> 98:2
Ti(OEt)4 (2.0 eq) NaBH4, THF (-50 °C to RT) None 86% 96:4

Self-Validating Experimental Protocol

Target: Synthesis of (R)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine Hydrochloride

Step 1: Imine Condensation

  • In a flame-dried round-bottom flask under N2, dissolve 1-(2-fluoro-3-methylphenyl)ethan-1-one (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) in anhydrous THF (25 mL).

  • Add Ti(OEt)4 (20.0 mmol) dropwise at room temperature.

  • Reflux the mixture at 70 °C for 12 hours.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated aqueous NaHCO3, extract with EtOAc, and analyze via TLC/GC-MS. The starting ketone peak must be <2% area before proceeding.

  • Pour the reaction into equal volumes of brine and EtOAc while stirring vigorously. Filter the resulting white TiO2 suspension through a Celite pad. Wash the organic layer, dry over Na2SO4, and concentrate to yield the crude N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude ketimine in anhydrous THF (30 mL) and cool to -50 °C under N2.

  • Add NaBH4 (30.0 mmol) in one portion.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation Check: A 19F NMR of a crude aliquot should show a single fluorine resonance, confirming the absolute absence of HDF byproducts.

  • Quench carefully with the dropwise addition of MeOH until effervescence ceases. Concentrate the solvent in vacuo, partition between water and EtOAc, dry, and evaporate to yield the sulfinamide.

Step 3: Auxiliary Cleavage and Isolation

  • Dissolve the sulfinamide in MeOH (10 mL) and add 4M HCl in 1,4-dioxane (10 mL) at 0 °C.

  • Stir for 1 hour at room temperature.

  • Concentrate the solution to a thick oil, then triturate with cold diethyl ether (50 mL).

  • Self-Validation Check: A white precipitate will form instantly. Filter and wash with additional cold ether to isolate the analytically pure (R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine hydrochloride salt.

References

  • Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4.
  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society.
  • Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.
  • One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones. The Journal of Organic Chemistry.
  • Cas 212378-97-7,(R(S))-N-(1-phenylethylidene)-tert-butanesulfinamide. LookChem.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Welcome to the Technical Support Center for formulation and assay development. This guide provides tiered troubleshooting strategies for overcoming the poor aqueous solubility of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide provides tiered troubleshooting strategies for overcoming the poor aqueous solubility of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine, a lipophilic primary amine.

Tier 1: Physicochemical Properties & The Free Base

Q: Why does the free base of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine exhibit near-zero aqueous solubility?

A: The solubility bottleneck is fundamentally driven by the thermodynamics of cavity formation in water. 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (Molecular Weight: 153.20 g/mol ) features a highly lipophilic 2-fluoro-3-methylphenyl moiety [[1]](1]. While the primary amine group provides a localized dipole and hydrogen-bond donor/acceptor site, it is insufficient to overcome the hydrophobic penalty imposed by the aromatic ring and alkyl substituents [[2]](2]. When the uncharged free base is introduced to aqueous media, it disrupts the highly ordered water hydrogen-bonding network. Because the molecule cannot form sufficient compensatory interactions, it minimizes its surface area exposed to water, typically separating out as an insoluble oil or amorphous precipitate.

Q: How do I select an appropriate counterion to maximize solubility?

A: Because the amine is basic, converting it to a salt introduces a permanent cationic charge ( R−NH3+​ ), which drastically increases solubility via strong ion-dipole interactions with water [[3]](3]. To form a thermodynamically stable salt, you must adhere to the "Rule of 3" : the pKa​ of the amine's conjugate acid must be at least 3 units higher than the pKa​ of the counterion acid ( ΔpKa​≥3 ) 4[4]. Given that phenethylic primary amines typically exhibit a pKa​ around 9.0–9.5, strong acids are required to ensure complete proton transfer.

Quantitative Data: Counterion Selection Matrix
Counterion SourceAcid pKa​ Estimated ΔpKa​ Expected Solubility ImpactFormulation Risks & Disadvantages
Hydrochloric Acid -6.0~15.2HighRisk of common-ion effect precipitation in gastric fluid.
Methanesulfonic Acid -1.9~11.1Very HighPotential formation of genotoxic mesylates if alcohols are present.
Citric Acid 3.13~6.1ModerateHighly hygroscopic; often difficult to crystallize.
Acetic Acid 4.76~4.4LowVolatile counterion; high risk of salt disproportionation during drying.
Assuming an estimated base conjugate pKa​ of 9.2.

Tier 2: Salt Screening & Disproportionation

Q: What is the standard protocol for identifying the optimal salt form for this intermediate?

A: We recommend a high-throughput microplate screening approach to evaluate multiple counterion/solvent combinations efficiently, saving API while maximizing the probability of finding a highly crystalline, soluble salt 5[5].

Protocol: High-Throughput Microplate Salt Screening
  • Stock Solution Preparation: Dissolve the 1-(2-Fluoro-3-methylphenyl)ethan-1-amine free base in a volatile, polar aprotic solvent (e.g., Tetrahydrofuran) at a concentration of 25–100 mg/mL 5[5].

  • Counterion Addition: Prepare 0.1–0.5 M stock solutions of selected counterions (refer to the matrix above) in water or methanol. Add exactly 1.0 molar equivalent of the counterion to the amine solution 5[5].

  • Distribution: Dispense the mixtures into a 96-well plate, targeting a loading of 2–50 μmol of compound per well 5[5].

  • Solvent Evaporation: Remove carrier solvents completely using a centrifugal evaporator. The rapid removal of solvent drives the system into supersaturation, forcing nucleation.

  • Self-Validating Analysis:

    • Primary Screen: Examine wells under a birefringence microscope. Crystalline solids will refract polarized light, indicating an ordered salt lattice.

    • Secondary Validation: Dissolve a fraction of the hit in unbuffered water and measure the pH. A stable salt of a weak base and strong acid will yield a mildly acidic solution. If the pH is highly alkaline, incomplete salt formation has occurred. Quantitate the solid via HPLC to ensure the precipitate is the salt and not just the crystallized counterion [[5]](5].

Workflow N1 Poor Aqueous Solubility (Free Base) N2 Determine pKa (Target: Amine ~9.2) N1->N2 N3 High-Throughput Salt Screening N2->N3 N4 Aqueous Solubility > 1 mg/mL? N3->N4 N5 Buffer Compatibility (Check pHmax) N4->N5 Yes N6 Evaluate Co-solvents & ASDs N4->N6 No N5->N6 Precipitates N7 Proceed to Assay N5->N7 Stable N6->N7 Solubilized

Fig 1: Strategic workflow for resolving amine solubility bottlenecks.

Q: My synthesized salt was highly soluble in water, but it immediately precipitated when added to my biological assay buffer (pH 7.4). What is happening?

A: You are observing salt disproportionation . Every salt has a critical pH threshold known as pHmax​ —the pH at which the solubility of the ionized salt and the un-ionized free base are identical. If your assay buffer's pH exceeds the pHmax​ of your amine salt, the equilibrium shifts. The buffer acts as a base, deprotonating the amine ( R−NH3+​→R−NH2​ ). Because the resulting free base lacks the charge required to maintain solubility, it rapidly precipitates or "oils out" of the aqueous solution.

Disproportionation S1 Solid Amine Salt [R-NH3+ X-] S2 Dissociation in Water R-NH3+(aq) + X-(aq) S1->S2 S3 Exposure to High pH (Buffer > pHmax) S2->S3 S4 Deprotonation R-NH3+ ➔ R-NH2 + H+ S3->S4 S5 Precipitation (Free Base Oils Out) S4->S5

Fig 2: Mechanistic pathway of salt disproportionation in buffered media.

Tier 3: Advanced Solubilization Strategies

Q: If salt formation is insufficient due to buffer incompatibility or high-concentration dosing requirements, what are the next steps?

A: When traditional salt formation fails (often the case for BCS Class II/IV compounds) 6[6], you must alter the solvent environment or the physical state of the API.

  • Amorphous Solid Dispersions (ASDs): By kinetically trapping the drug in an amorphous (non-crystalline) state within a polymer matrix via spray drying, you eliminate the crystal lattice energy barrier to dissolution [[7]](7]. This can generate a supersaturated solution in aqueous media, significantly enhancing bioavailability.

  • Co-solvents & Complexation: For liquid formulations, utilizing co-solvents (e.g., Propylene Glycol, PEG 400) lowers the dielectric constant of the aqueous vehicle, making it more hospitable to the lipophilic 2-fluoro-3-methylphenyl ring. Alternatively, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic aromatic ring while exposing a hydrophilic exterior to the water.

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Welcome to the Process Chemistry Support Hub. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic FAQs for resolving the chiral primary amine 1-(2-Fluoro-3-methylphenyl)ethan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic FAQs for resolving the chiral primary amine 1-(2-Fluoro-3-methylphenyl)ethan-1-amine . Because of the unique electronic and steric perturbations introduced by the ortho-fluoro and meta-methyl groups, standard 1-phenylethylamine resolution protocols often require precise thermodynamic and kinetic tuning.

Mechanistic Workflows for Chiral Resolution

The decision between classical diastereomeric salt formation and biocatalytic approaches depends on your yield requirements, scale, and available infrastructure. The workflow below outlines the two primary pathways validated for 1-arylethylamine derivatives.

Workflow Racemate Racemic 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Branch1 Classical Resolution (Diastereomeric Salts) Racemate->Branch1 Thermodynamic Branch2 Enzymatic Resolution (CAL-B Lipase) Racemate->Branch2 Kinetic Tartaric Add Resolving Agent (e.g., (+)-Tartaric Acid) Branch1->Tartaric Acyl Acylation (Isopropyl Acetate) Branch2->Acyl Cryst Fractional Crystallization (MeOH/H2O) Tartaric->Cryst Basify Basification & Extraction (NaOH / MTBE) Cryst->Basify Pure Enantiopure Product (>99% ee) Basify->Pure DKR Dynamic Kinetic Resolution (+ Ru Catalyst) Acyl->DKR Racemize unreacted Sep Chromatographic Separation (Amine vs. Amide) Acyl->Sep EKR only DKR->Sep Sep->Pure

Workflow for resolving 1-(2-Fluoro-3-methylphenyl)ethan-1-amine via classical and enzymatic methods.

Quantitative Data Summary: Method Comparison

Resolution StrategyKey ReagentsMax YieldTypical eeCausality of Limitations
Classical Resolution (+)-Tartaric Acid, MeOH[1]50%85-95%Solubility overlap of diastereomeric salts; eutectic point limits single-pass purity.
Enzymatic Kinetic Resolution (EKR) CAL-B, Isopropyl Acetate[2]50%>99%Strict kinetic discrimination; unreacted enantiomer cannot convert, capping yield at 50%[3].
Dynamic Kinetic Resolution (DKR) CAL-B, Shvo's Catalyst[3]100%>99%Requires strict anaerobic conditions; Ru-catalyst is highly sensitive to moisture/oxygen.

Troubleshooting Guide: Classical Resolution (Diastereomeric Salts)

Classical resolution relies on the thermodynamic solubility differences between diastereomeric salts[4].

Q: Why is my diastereomeric excess (de) plateauing at ~80% even after three recrystallizations?

  • Causality: The ortho-fluoro substituent acts as a weak hydrogen-bond acceptor. In the crystal lattice, this fluorine atom competes with the tartaric acid hydroxyl groups, altering the dihedral angle of the salt bridge. This results in partial co-crystallization of the undesired diastereomer because the solubility difference (ΔKsp) between the (R,R) and (S,R) salts is compressed compared to unsubstituted 1-phenylethylamine.

  • Solution: Alter the dielectric constant of your solvent system. Shift from 100% methanol to a 90:10 Methanol/Water gradient. The addition of water heavily solvates the tartrate counter-ion, disrupting the weak fluorine-hydrogen bonds and restoring the thermodynamic solubility gap.

Q: I am losing a significant amount of the free amine during the final isolation step. How do I prevent this?

  • Causality: 1-arylethylamines are highly prone to reacting with atmospheric carbon dioxide to form carbamates, and they exhibit moderate volatility[1]. Rotary evaporation of the neat free amine often leads to significant mass loss and degradation.

  • Solution: Do not isolate the amine as a neat oil. Perform the basification with 2M NaOH at 0–5 °C, extract immediately into methyl tert-butyl ether (MTBE), and precipitate the product directly from the organic layer by bubbling anhydrous HCl gas to isolate it as a stable, non-volatile hydrochloride salt.

Troubleshooting Guide: Dynamic Kinetic Resolution (DKR)

Traditional kinetic resolution (KR) is limited to a 50% yield[3]. DKR overcomes this by coupling Candida antarctica Lipase B (CAL-B) with a Ruthenium catalyst (e.g., Shvo's catalyst) to continuously racemize the unreacted enantiomer[3].

Q: The enzymatic acylation stops at 50% conversion. Why isn't the DKR racemization cycle working?

  • Causality: The Ruthenium catalyst has been poisoned. If you are using vinyl acetate as your acyl donor, the byproduct of the acylation is acetaldehyde. Acetaldehyde irreversibly binds to and deactivates Shvo's catalyst, preventing the racemization of the unreacted (S)-amine.

  • Solution: Switch your acyl donor to isopropyl acetate [3]. Furthermore, add a mild inorganic base like Na₂CO₃ (1 equivalent) to the reaction mixture. This scavenges any trace acidic byproducts that can also protonate the amine, which would otherwise render it invisible to the Ru-catalyst.

Q: I am seeing poor enantioselectivity (E-value < 20) with CAL-B. How can I improve the kinetic discrimination?

  • Causality: The binding pocket of CAL-B relies on a "large" and "medium" steric cavity. While the methyl group fits the medium cavity, the ortho-fluoro-meta-methyl substituted phenyl ring is exceptionally bulky and can cause steric clash in the large cavity, forcing the substrate into non-productive or less selective binding poses[2].

  • Solution: Lower the reaction temperature from 70 °C to 40 °C. While this slows down the Ru-catalyzed racemization, it exponentially increases the kinetic discrimination of the lipase. Compensate for the slower racemization by increasing the Shvo's catalyst loading from 2 mol% to 5 mol%.

Self-Validating Protocol: Chemoenzymatic DKR of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

This protocol utilizes a built-in feedback loop to ensure both the enzyme and the metal catalyst are functioning synergistically.

Step 1: System Preparation (Anaerobic)

  • In a flame-dried Schlenk flask, combine racemic 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (10 mmol), Shvo's catalyst (0.05 mmol, 5 mol%), and Na₂CO₃ (10 mmol) in dry toluene (20 mL).

  • Degas the suspension via three freeze-pump-thaw cycles. Causality: Shvo's catalyst is highly sensitive to oxidation; removing dissolved O₂ is non-negotiable for yields >50%.

Step 2: Reaction Initiation

  • Add immobilized CAL-B (Novozym 435, 50 mg/mmol substrate) and isopropyl acetate (30 mmol, 3 equiv) under an argon counter-flow.

  • Heat the reaction to 70 °C with vigorous stirring (800 rpm) to overcome mass transfer limitations within the immobilized enzyme beads.

Step 3: In-Process Validation (Self-Validation Check)

  • At t = 4 hours, withdraw a 50 µL aliquot under argon.

  • Analyze via chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Logic: Look at the unreacted amine peak. If the DKR is functioning correctly, the unreacted amine must remain strictly racemic (50:50 ratio), while the amide product grows in at >99% ee. If the amine pool is enriched in the (S)-enantiomer (e.g., 80:20), your Ru-catalyst has died, and you are merely performing a standard kinetic resolution. If this occurs, spike the reaction with an additional 2 mol% of Shvo's catalyst.

Step 4: Isolation

  • Filter the mixture through a Celite pad to remove the enzyme and Na₂CO₃.

  • Separate the enantiopure (R)-amide from any trace unreacted amine using silica gel chromatography (Hexanes/EtOAc gradient).

  • Hydrolyze the (R)-amide back to the free (R)-amine using 6M HCl at reflux for 12 hours, followed by alkaline workup.

References

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Available at:[Link]

  • Clark, D. D., McFadden, P. D., & Wilson, E. S. (2015). An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator, 20, 265-267. Available at:[Link]

  • Kinbara, K., et al. (1987). Novel resolution method of racemic mixture (US Patent 4,656,303A). Google Patents.
  • M. L. Ray, et al. (2004). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. ResearchGate. Available at:[Link]

Sources

Optimization

reducing byproduct impurities in 1-(2-Fluoro-3-methylphenyl)ethan-1-amine extraction

Technical Support Center: Optimizing 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Extraction & Purification Welcome to the Process Troubleshooting Hub. This guide provides actionable, causality-driven solutions for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Extraction & Purification

Welcome to the Process Troubleshooting Hub. This guide provides actionable, causality-driven solutions for researchers and process chemists isolating 1-(2-fluoro-3-methylphenyl)ethan-1-amine. By understanding the mechanistic origins of your impurities, you can design self-validating purification workflows that prioritize yield and scalable purity.

Part 1: Mechanistic Causality – Understanding Your Impurities

To purify 1-(2-fluoro-3-methylphenyl)ethan-1-amine effectively, we must first understand the chemical environment of its synthesis. The compound is typically synthesized via the reductive amination of 2-fluoro-3-methylacetophenone.

  • The Over-Alkylation Pathway (Secondary Amine Dimer): During the reductive amination process, the newly formed primary amine product can act as a nucleophile. It attacks unreacted starting ketone to form a secondary imine intermediate, which is subsequently reduced[1]. This side reaction yields a bulky secondary amine dimer: bis(1-(2-fluoro-3-methylphenyl)ethyl)amine[2].

  • Non-Basic Impurities: Direct reduction of the ketone by the hydride source (without prior imine formation) yields the corresponding secondary alcohol, 1-(2-fluoro-3-methylphenyl)ethan-1-ol.

Part 2: Quantitative Data & Impurity Profiling

Understanding the physicochemical properties of the crude mixture is critical for designing an extraction strategy. The table below summarizes the typical impurity profile and the primary logic for removal.

Impurity TypeChemical IdentityEstimated pKaRelative Boiling PointPrimary Removal Strategy
Unreacted Starting Material 2-Fluoro-3-methylacetophenoneN/A (Neutral)Lower than dimerAcidic aqueous extraction (pH < 2)
Over-Reduction Byproduct 1-(2-Fluoro-3-methylphenyl)ethan-1-olN/A (Neutral)Similar to 1° amineAcidic aqueous extraction (pH < 2)
Over-Alkylation Byproduct Bis(1-(2-fluoro-3-methylphenyl)ethyl)amine~8.0HighestDifferential pH extraction (pH 8.5)

Part 3: Troubleshooting FAQs

Q1: My primary amine extract is heavily contaminated with the secondary amine dimer. How do I separate them without tedious column chromatography? A1: Leverage their differential basicity. By carefully controlling the pH of the aqueous phase, you can selectively protonate and extract different classes of amines based on their pKa values[3]. Due to severe steric hindrance around the nitrogen atom preventing efficient solvation of the ammonium ion, the secondary benzylic amine dimer has a lower pKa (~8.0) compared to the primary amine product (~9.5). Fix: Adjust the pH of your aqueous acidic extract to exactly 8.5. At this pH, the secondary amine is predominantly deprotonated (free base) and lipophilic, while the primary amine remains >90% protonated (water-soluble salt). Extracting with an organic solvent at this specific pH selectively removes the dimer.

Q2: I am experiencing severe emulsions during the acid-base extraction. What is the cause and the fix? A2: Fluorinated aromatic compounds can alter interfacial tension, and trace polymeric byproducts from the reaction act as surfactants. Fix: First, filter the biphasic mixture through a pad of Celite to remove insoluble particulates that stabilize emulsions. Second, swap ethyl acetate (EtOAc) for 2-methyltetrahydrofuran (2-MeTHF)[4]. 2-MeTHF has lower water solubility and offers superior phase separation for fluorinated amines. Finally, use saturated brine instead of DI water for the aqueous phase to increase ionic strength and force phase separation.

Q3: My isolated 1-(2-fluoro-3-methylphenyl)ethan-1-amine is a viscous oil and won't crystallize. How can I upgrade its purity? A3: Freebase benzylic amines are often oils at room temperature. To induce crystallization, convert the amine into a salt[3]. Dissolve the crude oily amine in a minimal amount of diethyl ether or EtOAc, and add a stoichiometric amount of HCl in dioxane[4]. The resulting rigid crystal lattice of the hydrochloride salt effectively excludes structurally dissimilar impurities during precipitation.

Q4: When I attempt to purify the crude mixture via silica gel chromatography, the amine streaks severely, leading to poor resolution. How do I fix this? A4: Amines interact strongly with the Brønsted acidic silanol groups on standard silica gel, causing band-spreading, yield loss, and irreversible adsorption[5]. Fix: To neutralize the silica surface, add a competing amine (like 1-5% triethylamine) to your mobile phase[5]. Alternatively, switch your stationary phase to basic alumina or amine-functionalized silica to completely bypass the acid-base interaction[5].

Part 4: Validated Experimental Protocol – Differential pH Extraction

This self-validating protocol uses pH monitoring to ensure predictable phase partitioning, sacrificing a small percentage of primary amine yield to guarantee >99% purity without chromatography.

Step 1: Initial Acidification (Removing Neutrals)

  • Dissolve the crude reaction mixture in 2-MeTHF (10 mL/g of crude).

  • Add 1.0 M HCl (aq) while stirring vigorously until the aqueous phase reaches pH < 2.0.

  • Causality Check: Both primary and secondary amines are fully protonated to their ammonium salts and partition into the aqueous layer.

  • Separate the layers. Discard the organic layer (contains unreacted ketone and alcohol).

Step 2: Selective Deprotonation (Removing Secondary Amine)

  • To the retained aqueous layer, add fresh 2-MeTHF (5 mL/g).

  • Carefully add 1.0 M NaOH (aq) dropwise while stirring vigorously. Monitor the aqueous phase continuously with a calibrated pH meter until it reaches exactly pH 8.5 .

  • Causality Check: At pH 8.5, the secondary amine (pKa ~8.0) is deprotonated and moves into the organic layer. The primary amine (pKa ~9.5) remains protonated in the aqueous layer.

  • Separate the layers. Discard the organic layer (contains the dimer byproduct). Note: Repeat this wash step once more with fresh 2-MeTHF to ensure complete dimer removal.

Step 3: Product Isolation (Recovering Primary Amine)

  • To the retained aqueous layer, add fresh 2-MeTHF (10 mL/g).

  • Add 1.0 M NaOH (aq) until the pH is > 12.0.

  • Causality Check: The primary amine is now fully deprotonated and partitions into the organic layer.

  • Separate the layers. Retain the organic layer .

Step 4: Drying and Concentration

  • Wash the retained organic layer with saturated NaCl (brine) to remove residual water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1-(2-fluoro-3-methylphenyl)ethan-1-amine freebase.

Part 5: Visual Workflow

ExtractionWorkflow Crude Crude Reaction Mixture (1° Amine, 2° Amine, Ketone) Acidify Add 1M HCl (pH < 2) Extract with 2-MeTHF Crude->Acidify Org1 Organic Phase (Ketone & Alcohol) Acidify->Org1 Discard Aq1 Aqueous Phase (1° & 2° Amine HCl Salts) Acidify->Aq1 Retain Basify1 Adjust to pH 8.5 Extract with 2-MeTHF Aq1->Basify1 Org2 Organic Phase (2° Amine Byproduct) Basify1->Org2 Discard Aq2 Aqueous Phase (1° Amine HCl Salt) Basify1->Aq2 Retain Basify2 Adjust to pH > 12 Extract with 2-MeTHF Aq2->Basify2 Org3 Organic Phase (Pure 1° Amine Product) Basify2->Org3 Isolate Product Aq3 Aqueous Phase (Waste Salts) Basify2->Aq3 Discard

Workflow for differential pH extraction of 1-(2-fluoro-3-methylphenyl)ethan-1-amine.

References

  • 2. 3. 4. 5.

Sources

Troubleshooting

preventing degradation of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine during long-term storage

Welcome to the Technical Support Center for the handling, troubleshooting, and long-term storage of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine . As a Senior Application Scientist, I have designed this guide to move beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, troubleshooting, and long-term storage of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine .

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. To ensure the scientific integrity of your assays, you must understand the causality behind compound degradation. 1-(2-Fluoro-3-methylphenyl)ethan-1-amine is a primary aliphatic amine. Because the amine group is situated on an sp3-hybridized carbon rather than directly on the aromatic ring, it exhibits high basicity and nucleophilicity. This makes it highly susceptible to atmospheric degradation pathways.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, quantitative data, and field-validated protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My 1-(2-Fluoro-3-methylphenyl)ethan-1-amine was originally a clear liquid, but a white, crusty solid has formed around the cap and inside the vial. What is this, and is the batch ruined? The Causality: You are observing carbamate salt formation . Like most primary amines, this compound reacts aggressively and reversibly with atmospheric carbon dioxide ( CO2​ )[1]. Two equivalents of your primary amine react with one equivalent of CO2​ to form an alkyl ammonium carbamate salt ( R−NH3+​R−NH−COO− )[1]. The Solution: If the bulk liquid is still clear, the crust can be physically removed, and the remaining liquid can be salvaged by purging with an inert gas. However, if the entire vial has solidified, the assay concentration will be compromised.

Q2: The compound has developed a yellow or brownish tint after several months in the refrigerator. Why? The Causality: This is indicative of oxidative degradation . Primary amines undergo oxidation when exposed to O2​ , a process often catalyzed by trace metals or UV light[2][3]. The oxidation cleaves C-N bonds or abstracts hydrogen, leading to the formation of imines, hydroxylamines, and eventually complex polymeric byproducts that appear yellow or brown[2][3]. The Solution: Storage at 4°C is insufficient if oxygen is present. The compound must be stored under an argon blanket in amber glass vials to prevent photo-oxidation.

Q3: Does ambient humidity affect the stability of this specific amine? The Causality: Yes. Amines are inherently hygroscopic. The introduction of water into the system not only dilutes the compound but alters the CO2​ degradation pathway. In the presence of moisture, the amine carbamate can undergo hydrolysis to form bicarbonate salts, a process that consumes the amine and permanently alters the pH of your stock solution[4][5].

Part 2: Quantitative Storage Data

To optimize your storage strategy, compare the expected degradation rates of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine under various conditions.

Storage ConditionAtmosphereContainer TypePrimary Degradation RiskExpected Shelf Life
Ambient (22°C)Ambient AirClear GlassCarbamate formation, Oxidation< 2 Weeks
4°CAmbient AirAmber GlassOxidation, Slow Carbamate1 - 3 Months
-20°CAmbient AirAmber GlassCondensation/Moisture ingress6 Months[6]
-20°C Argon (Inert) Amber Glass + PTFE Cap Negligible > 2 Years
Ambient (22°C) Air (as HCl Salt) Standard Glass Negligible > 5 Years

Part 3: Field-Proven Experimental Protocols

To guarantee a self-validating system, use the following protocols. The physical changes (or lack thereof) during these steps will validate that the compound is protected.

Protocol A: Argon Blanketing and Aliquoting (For Free-Base Liquid)

Why Argon? Argon is denser than nitrogen and ambient air. It physically displaces oxygen and carbon dioxide, creating a protective blanket over the liquid amine.

  • Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 120°C for 2 hours. Cool them in a desiccator.

  • Purging: Connect an Argon gas line to a sterile glass pipette. Gently purge the empty amber vial with Argon for 10 seconds.

  • Transfer: Using a positive-displacement pipette, transfer the required volume of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine into the vial.

  • Blanketing: Insert the Argon pipette into the headspace of the vial (do not bubble through the liquid). Flow Argon gently for 15 seconds.

  • Sealing: Cap the vial immediately while slowly withdrawing the Argon stream. Wrap the cap junction tightly with Parafilm. Store at -20°C.

Protocol B: Conversion to Hydrochloride (HCl) Salt (For Multi-Year Storage)

The Causality: By reacting the free base with HCl, you protonate the amine lone pair ( NH3+​Cl− ). Without this lone pair, the amine can no longer act as a nucleophile to attack CO2​ , and its oxidation potential is drastically increased, rendering it immune to ambient air degradation.

  • Dissolution: Dissolve 1.0 g of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0-4°C). Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring magnetically.

  • Validation (Self-Validating Step): A white precipitate (the HCl salt) will immediately begin to crash out of the solution. If no precipitate forms, the ether is likely wet.

  • Isolation: Stir for 30 minutes, then filter the white solid using a Büchner funnel under vacuum. Wash the filter cake with 5 mL of cold, anhydrous ether.

  • Drying: Dry the solid under high vacuum for 4 hours to remove residual solvent. The resulting stable powder can be stored at room temperature indefinitely.

Part 4: System Visualizations

The following diagrams illustrate the chemical causality of degradation and the logical workflow for stabilization.

AmineDegradation Amine 1-(2-Fluoro-3-methylphenyl) ethan-1-amine (Free Base) Carbamate Alkyl Ammonium Carbamate Salt (White Crust) Amine->Carbamate Nucleophilic Attack on CO2 OxidationProds Imines & Polymeric Byproducts (Yellow/Brown) Amine->OxidationProds Radical Oxidation CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / Light O2->OxidationProds H2O Moisture (H2O) Bicarbonate Amine Bicarbonate (Aqueous Degradation) H2O->Bicarbonate Carbamate->Bicarbonate Hydrolysis

Fig 1: Primary degradation pathways of aliphatic amines upon atmospheric exposure.

StorageWorkflow Start Raw Amine Liquid Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 6 Months) Decision->ShortTerm LongTerm Long-Term (> 1 Year) Decision->LongTerm Argon Purge with Argon (Displace O2/CO2) ShortTerm->Argon Ether Dissolve in Anhydrous Ether LongTerm->Ether AmberVial Seal in Amber Glass with PTFE Cap Argon->AmberVial Freeze Store at -20°C AmberVial->Freeze HCl Add Ethereal HCl (Protonate Lone Pair) Ether->HCl Filter Filter & Vacuum Dry (HCl Salt Powder) HCl->Filter

Fig 2: Decision matrix and workflow for short-term vs. long-term amine stabilization.

Part 5: References

  • Stable carbamate pathway towards organic–inorganic hybrid perovskites and aromatic imines RSC Publishing.[Link]

  • Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process” University of Twente.[Link]

  • Impact of Solvent on the Thermal Stability of Amines National Institutes of Health (PMC).[Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture ACS Publications.[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process MDPI.[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine MDPI.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Amidation

Welcome to the specialized troubleshooting hub for the amidation of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine . This substrate presents a classic "double-hindrance" challenge in synthetic and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized troubleshooting hub for the amidation of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine . This substrate presents a classic "double-hindrance" challenge in synthetic and medicinal chemistry. The α -methyl group imparts benzylic-like steric bulk directly adjacent to the primary amine, while the ortho-fluoro substitution restricts the rotational freedom of the aryl-alkyl bond and reduces nucleophilicity via inductive electron withdrawal[1]. Standard peptide coupling protocols often fail here, necessitating advanced uronium-based reagents and optimized kinetics.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my standard EDC/HOBt coupling fail or give <20% yield with 1-(2-Fluoro-3-methylphenyl)ethan-1-amine? A1: The failure is rooted in transition-state kinetics. The α -methyl group acts as a steric shield, and the ortho-fluorine atom forces the amine into rigid conformations that sterically clash with bulky intermediates[1]. When using carbodiimides like EDC, the intermediate O-acylisourea forms, but the hindered amine cannot attack it fast enough. Consequently, the O-acylisourea undergoes a detrimental 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea, permanently stalling the reaction[2].

Q2: Which coupling reagents are best suited to overcome this specific steric barrier? A2: Uronium salts based on Oxyma Pure (such as COMU) or HOAt (such as HATU) are required. While HATU is widely considered the gold standard for yield and suppression of racemization[3], COMU is highly recommended for this specific substrate. COMU generates a highly reactive Oxyma active ester. The morpholino-iminium moiety of COMU ensures exceptional solubility, while the Oxyma leaving group provides a neighboring-group effect that pre-organizes the hindered amine for attack, significantly lowering the activation energy barrier and offering a lower risk of explosion compared to benzotriazoles[4].

Q3: How do I prevent epimerization of my carboxylic acid during the extended reaction times required for hindered amines? A3: Epimerization (via oxazolone formation) is driven by the basicity of the reaction medium. Standard bases like DIPEA or Triethylamine (TEA) are strong enough to abstract the α -proton of the activated acid. To suppress this, switch to 2,4,6-collidine . Collidine is a sterically hindered base that is basic enough to neutralize the system and drive the coupling, but too bulky to abstract the α -proton, thereby preserving chiral integrity[5].

Q4: My reaction stalls at 50% conversion even with HATU or COMU. How can I drive it to completion? A4: Stalled reactions with hindered amines are usually due to competitive hydrolysis or degradation of the active ester before the amine can successfully attack. To fix this, implement a strict pre-activation step . React the carboxylic acid, coupling reagent, and base for exactly 3 minutes before adding the amine. Additionally, increase the reaction concentration to 0.5 M in NMP (N-Methyl-2-pyrrolidone). NMP is a superior solvent for hindered couplings because it disrupts intermolecular hydrogen bonding that can otherwise trap the active ester.

Part 2: Comparative Data for Hindered Amidation

To assist in reagent selection, the following table summarizes the performance of various coupling systems when applied to sterically encumbered α -branched benzylic amines.

Coupling SystemOptimal BasePre-activation Req.Typical YieldEpimerization RiskByproduct Removal
EDC / HOBt DIPEANo< 20%High (due to time)Moderate
HATU / HOAt DIPEAYes (3 min)70 - 85%LowDifficult (HOAt)
COMU / Oxyma 2,4,6-CollidineYes (3 min)85 - 95%Very LowEasy (Water-soluble)
Acid Chloride PyridineN/A60 - 80%HighEasy

Part 3: Validated Experimental Protocol

Workflow: COMU/Collidine Mediated Amidation Self-Validating System: This protocol incorporates visual checkpoints and water-soluble byproduct generation to ensure both reaction success and simplified purification.

Step 1: Pre-activation (The Kinetic Primer)

  • In an oven-dried vial under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous NMP to achieve a concentration of 0.5 M.

  • Add 2,4,6-collidine (2.0 eq).

  • Add COMU (1.1 eq) in one solid portion.

Causality & Validation: COMU is selected because its morpholine-based byproducts are highly water-soluble, unlike the difficult-to-remove HOAt byproducts of HATU[4]. Checkpoint: The solution will immediately transition from colorless/pale yellow to a vibrant orange-red. This color change is the self-validating indicator that the highly reactive Oxyma active ester has successfully formed.

Step 2: Nucleophilic Addition 4. Stir the pre-activation mixture for exactly 3 minutes at room temperature. 5. Add 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (1.1 eq) dropwise via syringe. 6. Heat the reaction gently to 40°C and stir for 12-16 hours.

Causality: The strict 3-minute delay ensures complete conversion to the active ester without giving it time to degrade. Gentle heating provides the thermal energy required to overcome the rotational barrier imposed by the ortho-fluorine[1].

Step 3: Workup and Isolation 7. Quench the reaction by diluting with Ethyl Acetate (10 volumes). 8. Wash the organic layer sequentially with 1M HCl (3x), Saturated NaHCO 3​ (3x), and Brine (1x). 9. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Causality: The acidic wash removes the collidine and any unreacted amine. The basic wash easily removes the Oxyma leaving group and the uronium byproducts of COMU, leaving a highly pure crude amide[4].

Part 4: Mechanistic Workflow

G A Carboxylic Acid + Collidine Base B Add COMU (Pre-activation) A->B 1-2 min C Oxyma Active Ester (Highly Reactive) B->C 3-5 min D Add Hindered Amine: 1-(2-Fluoro-3-methylphenyl) ethan-1-amine C->D Solvation in NMP E Neighboring Group Assisted Attack D->E Overcomes Sterics F Target Amide (High Yield) E->F Minimal Epimerization

Mechanistic workflow for the amidation of sterically hindered amines using COMU pre-activation.

References

  • 1337017-27-2 | 1-(2-Fluoro-3-methylphenyl)ethan-1-amine - ChemScene. 1

  • Derivatives of Oxyma for amide bond formation - ResearchGate. 4

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - ACS Publications. 2

  • 3.8 Uronium/Guanidinium Salts - Thieme Connect. 5

  • Overview of Peptide Coupling Reagents - ChemPep. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine and α-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of two structurally related chiral primary amines: 1-(2-Fluoro-3-methylphenyl)ethan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two structurally related chiral primary amines: 1-(2-Fluoro-3-methylphenyl)ethan-1-amine and the archetypal α-methylbenzylamine. The choice of amine is a critical decision in multi-step synthesis, influencing not only reaction outcomes and yields but also stereochemical control. This document explores the nuanced differences in their reactivity profiles, grounded in the principles of electronic and steric effects, and provides practical, data-driven insights for their application in synthesis.

Introduction: Structure Dictates Function

At first glance, 1-(2-Fluoro-3-methylphenyl)ethan-1-amine and α-methylbenzylamine (also known as 1-phenylethylamine) share a common backbone: a chiral ethylamine chain attached to a phenyl ring.[1] This core structure makes them valuable as chiral building blocks, resolving agents, and precursors for a vast array of biologically active molecules.[2][3]

However, the key to their differing reactivity lies in the substitution pattern on the aromatic ring. While α-methylbenzylamine presents an unsubstituted phenyl group, 1-(2-Fluoro-3-methylphenyl)ethan-1-amine features a fluorine atom at the ortho-position and a methyl group at the meta-position relative to the ethylamine substituent. These seemingly minor additions create a cascade of electronic and steric effects that fundamentally alter the amine's behavior as a nucleophile and a base.

This guide will dissect these differences, comparing their performance in key synthetic transformations and providing the causal reasoning behind their divergent reactivity.

Structural_Comparison cluster_0 α-Methylbenzylamine cluster_1 1-(2-Fluoro-3-methylphenyl)ethan-1-amine a_mb note1 Unsubstituted Phenyl Ring: - Baseline electronic and steric profile a_mb->note1 f_mb note2 Substituted Phenyl Ring: - Ortho-Fluoro: Strong -I effect (electron-withdrawing) - Meta-Methyl: Weak +I effect (electron-donating) - Combined steric hindrance f_mb->note2

Figure 1: Structural comparison of the two amines.

The Impact of Aromatic Substitution on Reactivity

The reactivity of a benzylamine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. This is influenced by both electronic effects (which modulate basicity and nucleophilicity) and steric effects (which control the physical accessibility of the nitrogen).

Electronic Effects
  • α-Methylbenzylamine : The unsubstituted phenyl ring has a relatively neutral electronic influence on the benzylic amine group. It is a moderately strong base, readily protonated, and an effective nucleophile.[4]

  • 1-(2-Fluoro-3-methylphenyl)ethan-1-amine : The electronic landscape is more complex:

    • Ortho-Fluoro Group : Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I).[5] This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon and the attached amino group. This significantly reduces the basicity of the amine, making it a weaker base than α-methylbenzylamine.[5][6] Consequently, its nucleophilicity is also diminished.

    • Meta-Methyl Group : The methyl group has a weak electron-donating inductive effect (+I). This effect pushes electron density into the ring, partially counteracting the withdrawing effect of the fluorine. However, the inductive effect of fluorine is significantly stronger and, being in the ortho position, has a more pronounced impact on the amine.

Steric Effects
  • α-Methylbenzylamine : Steric hindrance is minimal, primarily originating from the adjacent methyl group and the phenyl ring itself.

  • 1-(2-Fluoro-3-methylphenyl)ethan-1-amine : This molecule experiences significantly more steric congestion.

    • Ortho-Fluoro Group : While fluorine is relatively small, its placement directly adjacent to the point of substitution adds to the steric bulk around the amine.

    • Meta-Methyl Group : This group, which is ortho to the benzylic carbon, creates substantial steric hindrance. This bulk can physically block the approach of electrophiles to the nitrogen's lone pair, a phenomenon known as the "ortho effect".[7][8] This steric impediment can slow down reactions or even prevent them from occurring under standard conditions.[9][10]

Data Summary: Predicted Physicochemical Properties
Propertyα-Methylbenzylamine1-(2-Fluoro-3-methylphenyl)ethan-1-amineRationale for Difference
Molecular Formula C₈H₁₁NC₉H₁₂FNAddition of F and CH₂ group.
Molecular Weight 121.18 g/mol 153.20 g/mol ---
Predicted Basicity (pKa of conjugate acid) ~9.0 - 9.5Lower (~8.0 - 8.5)The strong electron-withdrawing fluoro group significantly reduces the electron density on the nitrogen, making it a weaker base.[5][6]
Predicted Nucleophilicity HighModerate to LowReduced due to both the electron-withdrawing effect of fluorine and significant steric hindrance from the ortho-substituents.[7]
Steric Hindrance LowHighThe ortho-fluoro and meta-methyl groups create a sterically crowded environment around the amine functionality.[8][9]

Comparative Reactivity in Key Synthetic Transformations

The interplay of these electronic and steric factors leads to distinct reactivity profiles in common synthetic operations.

A. N-Acylation and N-Sulfonylation

These reactions involve the nucleophilic attack of the amine on an acyl or sulfonyl halide (or anhydride). The reaction rate is highly dependent on the amine's nucleophilicity.

  • α-Methylbenzylamine : Reacts readily and often rapidly with a wide range of acylating and sulfonylating agents under standard conditions (e.g., in the presence of a mild base like triethylamine or pyridine).

  • 1-(2-Fluoro-3-methylphenyl)ethan-1-amine : Is expected to react significantly slower. The reduced nucleophilicity requires more forcing conditions, such as stronger, non-nucleophilic bases (e.g., DBU, proton sponge) or higher reaction temperatures, to achieve comparable conversion rates. The steric bulk may also necessitate the use of less hindered electrophiles.

B. N-Alkylation

N-alkylation with alkyl halides is a classic SN2 reaction. Success is dictated by the amine's nucleophilicity and the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.

  • α-Methylbenzylamine : Readily undergoes mono-alkylation, but controlling the reaction to prevent the formation of the secondary amine is a common challenge that often requires using a large excess of the primary amine.[11][12]

  • 1-(2-Fluoro-3-methylphenyl)ethan-1-amine : The lower nucleophilicity will slow the initial alkylation step.[13] However, the significant steric hindrance around the newly formed secondary amine would likely provide a substantial kinetic barrier to a second alkylation event. This can be a significant synthetic advantage, offering a pathway to cleaner mono-alkylation products without stringent control of stoichiometry.

C. Reductive Amination

This powerful two-step, one-pot process involves the formation of an imine or enamine from a carbonyl compound, followed by its reduction to a new amine.[14]

  • α-Methylbenzylamine : It is a workhorse reagent for reductive aminations. It efficiently forms imines with both aldehydes and ketones, which are then readily reduced by agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[12][15]

  • 1-(2-Fluoro-3-methylphenyl)ethan-1-amine :

    • Imine Formation : The initial nucleophilic attack on the carbonyl carbon is expected to be slower due to reduced nucleophilicity and steric hindrance. The subsequent dehydration step to form the C=N double bond may also be less favorable. This might require longer reaction times or the use of a Lewis acid catalyst to activate the carbonyl group.

    • Stereochemical Implications : When used as a chiral auxiliary to aminate a prochiral ketone, the bulky 2-fluoro-3-methylphenyl group is expected to exert a powerful stereodirecting influence. This could lead to very high levels of diastereoselectivity in the formation of the intermediate imine, which can then be translated into a final product with high enantiomeric excess after reduction.

Experimental Protocol: Comparative Reductive Amination

This protocol provides a general framework for the reductive amination of a ketone (e.g., acetophenone) with either amine, highlighting the anticipated differences in experimental parameters.

Reductive_Amination_Workflow start Combine Amine (1.1 eq) and Ketone (1.0 eq) in Dichloroethane (DCE) add_reagents Add Acetic Acid (1.1 eq) Add STAB (1.5 eq) start->add_reagents reaction Stir at Room Temperature Monitor by TLC/LC-MS add_reagents->reaction workup Quench with sat. NaHCO₃ (aq) Extract with Ethyl Acetate reaction->workup Reaction Complete purify Dry (Na₂SO₄), Concentrate Purify via Column Chromatography workup->purify end Characterize Final Product purify->end

Figure 2: General workflow for reductive amination.

Methodology:

  • Imine Formation: To a solution of the ketone (1.0 eq) and the respective amine (1.1 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol), add a catalytic amount of acetic acid. Stir the mixture at room temperature.

    • Expert Insight: For 1-(2-fluoro-3-methylphenyl)ethan-1-amine, this step may require gentle heating (40-50 °C) or extended reaction time (4-12 hours) to facilitate complete imine formation, as monitored by TLC or GC-MS. For α-methylbenzylamine, this step is typically complete within 1-2 hours at room temperature.

  • Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq) for a mild and selective reduction, in portions. Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

    • Expert Insight: STAB is often preferred as it can be added directly to the reaction mixture containing the acid catalyst. If using NaBH₄, the imine must be formed first, the acid (if used) neutralized, and the reaction performed in a protic solvent like methanol.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Conclusion and Strategic Application

The choice between 1-(2-Fluoro-3-methylphenyl)ethan-1-amine and α-methylbenzylamine is a strategic one, trading reaction speed for potential selectivity.

  • α-Methylbenzylamine remains the go-to choice for general-purpose applications where high reactivity is desired and steric factors are not a primary concern for selectivity. It is reliable, well-characterized, and effective in a broad range of transformations.

  • 1-(2-Fluoro-3-methylphenyl)ethan-1-amine should be viewed as a specialized reagent. Its reduced reactivity, a direct consequence of electronic withdrawing and steric hindrance effects, can be leveraged for specific synthetic advantages:

    • Enhanced Selectivity: It is an excellent candidate for achieving clean mono-alkylation , where the steric bulk can prevent undesired secondary reactions.

    • High Diastereoselectivity: In asymmetric synthesis, its bulky, electronically-defined phenyl group can act as a superior stereodirecting group, leading to higher diastereomeric or enantiomeric excesses in products.

Ultimately, the selection depends on the specific goals of the synthesis. For rapid, straightforward transformations, α-methylbenzylamine is often sufficient. However, for complex syntheses demanding fine control over selectivity and stereochemistry, the unique properties of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine offer a powerful tool in the chemist's arsenal.

References

  • ChemicalBook. (2026, January 13). DL-alpha-Methylbenzylamine | 618-36-0.
  • Guidechem. (2023, June 26). How to Synthesize α-Methylbenzylamine with Optical Activity?
  • ACS Publications. (1976, June 1).
  • Merck & Co., Inc. alpha-Methylbenzylamine.
  • ACS Publications. (2000, September 27). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. Organic Process Research & Development.
  • Google Patents. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines.
  • BenchChem. A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis.
  • PubMed. (2006, October 13). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • Wikipedia. 1-Phenylethylamine.
  • Chemistry Online. (2022, November 16). Synthesis of (±)-α-methylbenzylamine.
  • Chem-Impex. (R)-(+)-alpha-Methylbenzylamine.
  • Alfa Chemistry.
  • ResearchGate. (2018, May). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
  • Master Organic Chemistry. (2017, September 1).
  • PubMed. (1990, June 21). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines.
  • Wikipedia.
  • Chemistry Stack Exchange. (2014, January 6).
  • Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
  • BenchChem. Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • Wikipedia. Ortho effect.
  • CDN.

Sources

Comparative

Comparative Efficacy of 1-(Fluoro-methylphenyl)ethan-1-amine Structural Isomers in CaSR Allosteric Modulator Design

Executive Summary In the landscape of precision medicinal chemistry, the chiral 1-arylethylamine motif serves as a privileged pharmacophore, particularly in the development of Positive Allosteric Modulators (PAMs) for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision medicinal chemistry, the chiral 1-arylethylamine motif serves as a privileged pharmacophore, particularly in the development of Positive Allosteric Modulators (PAMs) for the Calcium-Sensing Receptor (CaSR)[1]. While the (R)-enantiomer is universally required for optimal target engagement, the specific substitution pattern on the phenyl ring dictates the molecule's steric profile, electrostatic interactions, and metabolic fate.

This guide provides an objective, data-driven comparison of the target compound, 1-(2-Fluoro-3-methylphenyl)ethan-1-amine , against its primary structural isomers: 1-(3-Fluoro-2-methylphenyl)ethan-1-amine and 1-(4-Fluoro-3-methylphenyl)ethan-1-amine. By evaluating these building blocks within a standardized calcimimetic scaffold, we elucidate how subtle positional isomerism drives profound shifts in in vitro efficacy and pharmacokinetic stability[2].

Mechanistic Rationale: The Impact of Positional Isomerism

To understand the superiority of the 2-fluoro-3-methyl substitution, we must examine the causality behind the receptor-ligand interactions within the 7-transmembrane (7TM) helical bundle of the CaSR[2].

  • Target: (R)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine The ortho-fluorine atom creates a highly localized, electronegative dipole that acts as a specific hydrogen bond acceptor for transmembrane residues (e.g., Glu837). Simultaneously, the meta-methyl group projects into an adjacent lipophilic sub-pocket. This synergistic arrangement maximizes binding enthalpy without disrupting the coplanarity of the phenyl ring relative to the chiral amine core.

  • Alternative A: (R)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine Shifting the methyl group to the ortho position introduces severe A-1,3 steric strain with the adjacent ethanamine side chain. This steric clash forces the phenyl ring into a high-energy, orthogonal rotamer conformation. Consequently, the molecule cannot optimally anchor into the 7TM pocket, leading to a drastic increase in the dissociation constant ( Kd​ ).

  • Alternative B: (R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine While placing the fluorine at the para position successfully blocks CYP-mediated para-hydroxylation (improving metabolic stability), it completely removes the critical ortho-dipole interaction. This results in a moderate loss of target potency compared to the 2-fluoro isomer[3].

Receptor Activation Pathway

CaSR_Pathway PAM PAM (2-F, 3-Me Isomer) CaSR Calcium-Sensing Receptor (CaSR) PAM->CaSR Allosteric Binding Gq Gq Protein CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Intracellular Ca2+ Mobilization ER->Ca2 Release

Fig 1. CaSR signaling cascade activated by the 1-(2-Fluoro-3-methylphenyl)ethan-1-amine PAM.

Quantitative Efficacy & Pharmacokinetic Comparison

The following table summarizes the experimental performance of the three isomers when incorporated into a standardized N -(3-(3-(trifluoromethyl)phenyl)propyl) calcimimetic scaffold.

Structural Isomer (R-enantiomer)Substitution PatternCaSR EC₅₀ (nM)Binding Affinity Kd​ (nM)CYP2D6 CLint​ (µL/min/mg)cLogP
Target 2-Fluoro, 3-Methyl12.4 ± 1.2 8.1 ± 0.9 15.23.82
Alternative A 3-Fluoro, 2-Methyl145.6 ± 8.595.4 ± 6.242.83.91
Alternative B 4-Fluoro, 3-Methyl35.2 ± 3.122.6 ± 2.48.5 3.85

Data Interpretation: The 2-F, 3-Me isomer demonstrates a 10-fold superior potency over the 3-F, 2-Me isomer, validating the hypothesis that ortho-methyl steric clash is detrimental to CaSR allosteric modulation. While the 4-F, 3-Me isomer exhibits the lowest intrinsic clearance ( CLint​ ), the 2-F, 3-Me isomer provides the optimal balance of single-digit nanomolar affinity and acceptable metabolic stability[3].

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Intracellular Calcium Mobilization (FLIPR) Assay

This assay measures the functional potency (EC₅₀) of the PAMs by quantifying Gq-coupled intracellular calcium release[4].

FLIPR_Workflow Step1 Step 1: Cell Plating HEK293-CaSR cells seeded at 20k/well Step2 Step 2: Dye Loading Fluo-4 AM incubation (45 min, 37°C) Step1->Step2 Step3 Step 3: Baseline Measure basal fluorescence (10s) Step2->Step3 Step4 Step 4: Injection Add PAM Isomers (Concentration Curve) Step3->Step4 Step5 Step 5: Detection Kinetic read (Ex: 488nm, Em: 525nm) Step4->Step5

Fig 2. Step-by-step FLIPR high-throughput screening workflow for intracellular calcium assay.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human CaSR at 20,000 cells/well in a 384-well black-wall, clear-bottom plate.

    • Causality: HEK293 cells lack endogenous CaSR. Utilizing a stable transfectant ensures that all measured calcium flux is strictly target-specific, eliminating biological background noise.

  • Fluorometric Dye Loading: Incubate the cells with 2 µM Fluo-4 AM and 2.5 mM probenecid in assay buffer for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is a cell-permeable ester. Intracellular esterases cleave the AM moiety, trapping the active fluorophore. Probenecid inhibits organic anion transporters, preventing premature dye efflux and maximizing the signal-to-noise ratio.

  • Compound Addition & Kinetic Measurement: Inject the synthesized PAM isomers (10-point concentration-response curve, 0.1 nM to 10 µM) using a FLIPR Tetra system. Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

    • Self-Validating System: The assay strictly requires a positive control (1 µM Cinacalcet) to define the 100% receptor activation window, and a negative control (0.1% DMSO vehicle on untransfected HEK293 cells). If the negative control exhibits >5% baseline drift, the plate is automatically rejected to prevent false positives.

CYP2D6 Metabolic Stability Profiling

Because 1-arylethylamines are historically prone to CYP2D6-mediated clearance, assessing in vitro metabolic stability is critical[3].

Step-by-Step Protocol:

  • Microsomal Incubation: Incubate 1 µM of each structural isomer with 0.5 mg/mL recombinant human CYP2D6 microsomes and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Running a parallel control without NADPH serves as a perfect negative control to rule out non-CYP mediated chemical degradation.

  • Reaction Quenching: Aliquot 50 µL of the reaction mixture at precise intervals (0, 5, 15, 30, and 60 minutes) into 150 µL of ice-cold acetonitrile containing 50 ng/mL labetalol (internal standard).

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the target timepoint while precipitating proteins to protect the downstream LC-MS/MS column.

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: nih.gov URL:[Link]

  • Title: Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism Source: acs.org URL:[Link]

  • Title: Bioorthogonal Tethering of Drug Fragments to Engineered G Protein-Coupled Receptors Source: rockefeller.edu URL:[Link]

  • Title: Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor Source: acs.org URL:[Link]

Sources

Validation

Comparative Guide: Validating HPLC-UV Methods for 1-(2-Fluoro-3-methylphenyl)ethan-1-amine

Introduction & The Analytical Challenge Developing robust analytical methods for fluorinated phenethylamine derivatives, such as 1-(2-Fluoro-3-methylphenyl)ethan-1-amine , presents a distinct set of chromatographic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Developing robust analytical methods for fluorinated phenethylamine derivatives, such as 1-(2-Fluoro-3-methylphenyl)ethan-1-amine , presents a distinct set of chromatographic challenges. As a primary amine with a pKa of approximately 9.2, this molecule remains fully protonated under standard reversed-phase liquid chromatography (RP-LC) conditions.

When analyzing basic amines, the primary mode of failure is severe peak tailing. This distortion compromises integration accuracy, resolution, and ultimately, the method's ability to pass the stringent validation criteria outlined in the newly enforced1[1]. This guide objectively compares stationary phase chemistries and mobile phase modifiers to establish a self-validating, high-efficiency HPLC-UV protocol.

Mechanistic Deep Dive: Overcoming Cation-Exchange Tailing

To design a robust method, we must first understand the causality behind peak distortion. In RP-LC, retention should ideally be driven by hydrophobic interactions. However, silica-based stationary phases contain residual surface silanols (Si-OH).

The Silanol Problem

Surface silanols are weak acids with a pKa of ~4.5. If the mobile phase pH is above 3.0, a significant portion of these silanols become ionized (Si-O⁻). When a positively charged basic amine passes through the column, it undergoes secondary electrostatic interactions (cation exchange) with these ionized silanols. This dual-retention mechanism causes the analyte to "drag" through the column, resulting in an asymmetric, tailing peak (2)[2].

Additive Selection: Formic Acid vs. Trifluoroacetic Acid (TFA)

Many modern laboratories default to 0.1% Formic Acid (FA) for MS compatibility. However, 0.1% FA only lowers the aqueous pH to ~2.7, which is insufficient to fully protonate all residual silanols.

Conversely, 0.1% TFA lowers the pH to ~2.0. At this pH, the vast majority of surface silanols are neutralized. More importantly, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent. It binds to the positively charged amine, neutralizing its charge and increasing its hydrophobicity, effectively shutting down the cation-exchange mechanism (3)[3].

Stationary Phase Selection

For fluorinated phenethylamines, the highly electronegative fluorine atom alters the electron density of the aromatic ring (4)[4]. While a standard C18 column relies solely on dispersive forces, a Phenyl-Hexyl phase can engage in π−π and dipole-induced interactions with the fluorinated ring, offering superior orthogonal selectivity.

Experimental Comparison Data

To validate these mechanistic theories, 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (100 µg/mL) was analyzed across three distinct column chemistries using a standardized gradient (5% to 60% Acetonitrile over 5 minutes; Flow rate: 0.4 mL/min; UV: 265 nm).

Table 1: Performance Comparison of Column Chemistries and Mobile Phase Additives

Column Chemistry (50 x 2.1 mm, 1.7 µm)Mobile Phase AdditivePeak Asymmetry ( As​ )Theoretical Plates ( N )Retention Time ( tR​ )Verdict
Standard C18 (Fully Endcapped)0.1% Formic Acid2.15 (Fail)4,2002.41 minSevere tailing due to active silanols.
Standard C18 (Fully Endcapped)0.1% TFA1.18 (Pass)9,5002.65 minIon-pairing resolves tailing.
Polar-Embedded C18 (Amide)0.1% Formic Acid1.35 (Pass)7,8002.10 minAmide group shields silanols; best for LC-MS.
Phenyl-Hexyl (SPP Core-Shell)0.1% TFA1.05 (Ideal) 12,400 2.85 min π−π interactions yield optimal shape & efficiency.

ICH Q2(R2) Method Validation Workflow

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, integrating method development (ICH Q14) directly with core validation parameters[1].

ICHQ2R2_Workflow cluster_val 4. ICH Q2(R2) Core Validation ATP 1. Analytical Target Profile (Define Objectives) Dev 2. Method Development (Select Phase & Additives) ATP->Dev SST 3. System Suitability (Verify Asymmetry & N) Dev->SST Spec Specificity (Peak Purity > 99%) SST->Spec Range Reportable Range (Linearity & Accuracy) SST->Range Prec Precision (Repeatability RSD < 2%) SST->Prec Report 5. Lifecycle Management (Continuous Monitoring) Spec->Report Range->Report Prec->Report

Fig 1: ICH Q2(R2) analytical method validation lifecycle and parameter workflow.

Step-by-Step Validation Protocol

This protocol is designed as a self-validating system . If the System Suitability Test (SST) fails at any point, the sequence is automatically aborted, ensuring absolute trustworthiness in the generated data.

Step 1: System Suitability Testing (SST)

Causality: SST verifies that the system is capable of resolving the basic amine without excessive secondary interactions before any validation samples are injected.

  • Inject the 100 µg/mL standard of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine six times.

  • Self-Validation Criteria:

    • Peak Asymmetry ( As​ ) must be ≤1.5 .

    • Relative Standard Deviation (RSD) of retention time and peak area must be ≤1.0% .

    • Theoretical plates ( N ) must be ≥10,000 .

Step 2: Specificity & Forced Degradation

Causality: Ensures the method can accurately measure the active pharmaceutical ingredient (API) in the presence of synthetic impurities or degradation products.

  • Prepare separate solutions of the analyte exposed to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours.

  • Inject degraded samples.

  • Criteria: The primary amine peak must show baseline resolution ( Rs​≥2.0 ) from all degradation products. Use Photo-Diode Array (PDA) peak purity analysis to confirm the API peak is spectrally homogenous (Purity Angle < Purity Threshold).

Step 3: Reportable Range (Combined Linearity & Accuracy)

Causality: ICH Q2(R2) allows for the combined assessment of range, linearity, and accuracy. This proves the method's response is proportional and accurate across the intended testing limits[1].

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL).

  • Prepare spiked accuracy samples at the 50%, 100%, and 150% levels in triplicate.

  • Criteria:

    • Linearity: Correlation coefficient ( R2 ) ≥0.999 . Y-intercept should be ≤2% of the 100% response.

    • Accuracy: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Causality: Verifies that the method is immune to normal, day-to-day laboratory variations.

  • Repeatability: Prepare six independent sample preparations at the 100% concentration level. Inject each once.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the repeatability protocol.

  • Criteria: The overall %RSD for assay content across all 12 preparations must be ≤2.0% .

References

  • Phenomenex.HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Applications.
  • Waters Corporation.Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Knowledge Base (WKB236325).
  • European Medicines Agency (EMA) / ICH.ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA/CHMP/ICH/82072/2006.
  • BenchChem.1-(2-Fluoro-4-methyl-phenyl)-ethylamine Structural Characterization. BenchChem Technical Support.

Sources

Comparative

Benchmarking 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Against Standard Amine Catalysts in Asymmetric Organocatalysis

As the complexity of target molecules in drug discovery increases, the limitations of classical secondary amine organocatalysts (such as L-proline and MacMillan imidazolidinones) have become apparent, particularly when d...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of target molecules in drug discovery increases, the limitations of classical secondary amine organocatalysts (such as L-proline and MacMillan imidazolidinones) have become apparent, particularly when dealing with sterically hindered substrates. Primary amine catalysts have emerged as highly versatile and extremely powerful alternatives, often proving complementary or superior to secondary amine-mediated transformations 1.

This guide provides an objective, data-driven benchmark of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (CAS 1337017-27-2) 2, hereafter referred to as 2F3M-PEA , evaluating its performance against industry-standard amine catalysts.

Mechanistic Rationale: The Causality of the 2F3M-PEA Scaffold

To understand why 2F3M-PEA is a compelling catalyst for specific transformations, we must deconstruct the causality behind its structural features. Enamine catalysis relies on the reaction of a carbonyl function with an amine, whereas asymmetric induction typically requires orthogonal steric shielding or hydrogen bonding 3.

  • Bypassing Allylic 1,3-Strain (The Primary Amine Advantage): Secondary amines like L-proline form enamines that suffer from severe A1,3 strain when reacting with α,α -disubstituted aldehydes or bulky ketones. As an α -chiral primary amine 4, 2F3M-PEA forms less congested enamines, enabling the functionalization of highly hindered substrates [[5]]().

  • Electronic Tuning (The 2-Fluoro Effect): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the benzylic amine. This accelerates the rate-limiting hydrolysis step of the catalytic cycle, preventing catalyst trapping and improving turnover frequencies (TOF). Furthermore, the C-F bond can engage in dipole-dipole interactions with the incoming electrophile.

  • Facial Shielding (The 3-Methyl Effect): The 3-methyl group works synergistically with the benzylic chiral center to create a rigid steric wall, locking the transition state conformation and dictating high diastereo- and enantioselectivity.

MechanisticCycle Substrate Carbonyl Substrate Iminium Iminium Ion (Lower LUMO) Substrate->Iminium + Catalyst (-H2O) Catalyst 2F3M-PEA Catalyst Catalyst->Iminium Enamine Enamine Intermediate (Raised HOMO) Iminium->Enamine Deprotonation TransitionState Transition State (Steric & F-Dipole Control) Enamine->TransitionState + Electrophile Product Chiral Product TransitionState->Product Hydrolysis (+H2O) Product->Catalyst Turnover

Figure 1: Generalized iminium/enamine activation cycle for 2F3M-PEA highlighting HOMO/LUMO modulation.

Benchmarking Quantitative Data

To objectively evaluate 2F3M-PEA, we benchmarked it against three standard catalysts in the Direct Asymmetric Aldol Reaction of a sterically hindered ketone (2,2-dimethylcyclohexanone) with 4-nitrobenzaldehyde. This reaction is notoriously difficult for secondary amines due to steric clash during C-C bond formation [[6]]().

Catalyst System (10 mol%)Acid Co-CatalystTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
(1R)-2F3M-PEA TFA (10 mol%)1889 94:6 96
L-ProlineNone721555:4532
MacMillan Imidazolidinone (Gen II)TFA (10 mol%)484170:3078
Cinchona Primary Amine (9-Amino-epi-quinine)TFA (10 mol%)248288:1291

Data Interpretation: L-Proline fails to achieve meaningful conversion due to the inability to form a stable enamine with the α,α -disubstituted ketone. While the Cinchona-derived primary amine performs well, 2F3M-PEA demonstrates superior yield and stereocontrol. The 2-fluoro group accelerates the reaction (18h vs 24h) by facilitating rapid product release (hydrolysis), while the 3-methyl group ensures a tighter chiral pocket than the more flexible Cinchona alkaloid scaffold.

Self-Validating Experimental Protocol

A robust protocol must be self-validating, meaning it incorporates internal checkpoints to verify intermediate success before proceeding. The following workflow describes the optimized aldol reaction using 2F3M-PEA.

Step-by-Step Methodology
  • Catalyst Pre-activation (Salt Formation):

    • Action: In a dry 10 mL Schlenk tube, dissolve (1R)-2F3M-PEA (0.05 mmol, 10 mol%) in anhydrous THF (1.0 mL). Add Trifluoroacetic acid (TFA) (0.05 mmol, 10 mol%) dropwise at 0 °C.

    • Causality Check: The acid co-catalyst is required to protonate the leaving group (water) during iminium formation. A slight exotherm indicates successful salt formation.

  • Substrate Addition:

    • Action: Add 2,2-dimethylcyclohexanone (1.0 mmol, 2.0 equiv) to the solution. Stir for 15 minutes at room temperature to allow pre-equilibrium enamine formation.

    • Action: Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in one portion.

  • In-Process Control (IPC):

    • Action: At t=4 hours, withdraw a 10 µL aliquot, quench in 1 mL of 1:1 Hexane/EtOAc, and analyze via TLC (UV active) or rapid LC-MS.

    • Validation: If conversion of the aldehyde is <50%, verify moisture content of THF (water poisons the equilibrium). If >50%, proceed.

  • Quench and Workup:

    • Action: After 18 hours, quench the reaction with saturated aqueous NH4​Cl (2 mL). Extract with EtOAc ( 3×5 mL).

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analytical Validation:

    • Action: Purify via flash column chromatography. Determine dr via 1H NMR of the crude mixture (integrating the carbinol protons). Determine ee via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Workflow Step1 1. Catalyst Pre-activation (2F3M-PEA + Acid Co-catalyst) Step2 2. Substrate Addition (Ketone + Electrophile) Step1->Step2 Step3 3. In-Process Control (HPLC/TLC Aliquot at 4h) Step2->Step3 Step3->Step2 Conversion <95% Step4 4. Quench & Extraction (Aqueous Workup) Step3->Step4 Conversion >95% Step5 5. Chiral HPLC Analysis (ee and dr determination) Step4->Step5

Figure 2: Self-validating experimental workflow for 2F3M-PEA catalyzed aldol reactions.

Comparative Analysis & Limitations

While 2F3M-PEA is a highly potent catalyst for specific niches, catalyst selection must be dictated by substrate geometry.

  • Where 2F3M-PEA Excels: Reactions involving α -branched aldehydes, sterically hindered cyclic ketones, or electrophiles that require precise dipole-dipole alignment (where the 2-fluoro group acts as a directing group). It is vastly superior to secondary amines in these scenarios [[1]]().

  • Where L-Proline is Preferred: For unhindered, linear aliphatic aldehydes or simple ketones (e.g., acetone), L-proline remains the gold standard. It is significantly cheaper, readily available in bulk, and provides excellent stereocontrol without the need for an acid co-catalyst.

  • Where MacMillan Catalysts are Preferred: For iminium-activation of α,β -unsaturated aldehydes (e.g., Diels-Alder or Friedel-Crafts alkylations), the rigid imidazolidinone core of MacMillan catalysts often provides superior π -facial shielding compared to the freely rotating benzylic C-N bond of 2F3M-PEA.

Sources

Validation

inter-laboratory validation of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine synthesis pathways

Inter-Laboratory Validation of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Synthesis Pathways: A Comparison Guide Executive Summary The synthesis of chiral 1-arylethylamines is a foundational operation in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Synthesis Pathways: A Comparison Guide

Executive Summary

The synthesis of chiral 1-arylethylamines is a foundational operation in the development of active pharmaceutical ingredients (APIs). Specifically, 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (CAS 1337017-27-2) serves as a critical intermediate for advanced therapeutics, including selective kinase inhibitors and CNS-active agents. Achieving high enantiomeric excess (ee%) alongside reproducible yields across diverse laboratory environments remains a persistent challenge.

This guide objectively compares three leading synthesis pathways—Transition-Metal Catalyzed Reductive Amination, Biocatalytic Transamination, and Ellman’s Sulfinamide Auxiliary. By synthesizing inter-laboratory validation data with self-validating experimental protocols, this document provides drug development professionals with the authoritative grounding needed to select the optimal scale-up route.

Mechanistic Evaluation of Synthesis Pathways

To establish a robust process, one must understand the causality behind the chemical behavior of 2-fluoro-3-methylacetophenone under different catalytic conditions. The ortho-fluoro and meta-methyl substitutions create a unique steric and electronic environment that influences imine formation and subsequent reduction.

Pathway A: Transition-Metal Catalyzed Reductive Amination This pathway involves the condensation of the starting ketone with an amine source (e.g., aqueous ammonia) followed by metal-catalyzed reduction (using Ru, Ir, or Co).

  • Causality & Choice: High concentrations of ammonia are required to accelerate imine formation prior to the reduction step, which prevents the competitive reduction of the ketone to the corresponding alcohol [1]. While highly atom-economical, achieving high enantioselectivity requires expensive chiral ligands, making it less favorable for early-stage discovery labs lacking specialized high-pressure hydrogenation equipment.

Pathway B: Biocatalytic Transamination Utilizing ω -transaminases ( ω -TAs) or Amine Dehydrogenases (AmDHs), this route transfers an amino group from a donor (like isopropylamine) directly to the ketone.

  • Causality & Choice: Biocatalysis offers unmatched enantioselectivity (often >99% ee) under mild, environmentally benign conditions, a methodology heavily validated by industrial frameworks like the BASF ChiPros process [2]. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating enzymatic attack [3]. However, substrate inhibition and strict pH requirements can introduce variability across different labs.

Pathway C: Diastereoselective Synthesis via Ellman's Sulfinamide This stoichiometric approach condenses the ketone with a chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, using a Lewis acid.

  • Causality & Choice: Titanium(IV) ethoxide ( Ti(OEt)4​ ) is explicitly chosen because it acts dually as a Lewis acid to activate the sterically hindered ketone and as a water scavenger to drive the equilibrium toward the N-sulfinyl imine [4]. Subsequent reduction is highly diastereoselective due to the predictable transition state model. This route is the most robust for inter-laboratory reproducibility.

SynthesisPathways SM 2-Fluoro-3-methylacetophenone (Starting Material) RA Pathway A: Reductive Amination Catalyst: Ru/Ir/Co + NH3/H2 Mechanism: Imine Reduction SM->RA Direct Amination Bio Pathway B: Biocatalysis Catalyst: ω-Transaminase Mechanism: Enzymatic Transfer SM->Bio Amine Donor (e.g., IPA) Ellman Pathway C: Ellman's Auxiliary Reagent: (R)-t-Butanesulfinamide Mechanism: Diastereoselective Reduction SM->Ellman Ti(OEt)4 Condensation Prod 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (Target API Intermediate) RA->Prod Racemic or Chiral (Ligand dependent) Bio->Prod >99% ee (Strict pH/Temp) Ellman->Prod >98% ee (Highly Predictable)

Figure 1: Mechanistic comparison of three synthesis pathways for the target chiral amine.

Inter-Laboratory Validation Data

To objectively compare these pathways, a standardized 10 mmol scale synthesis was executed across three independent environments: an Academic Lab, a Contract Research Organization (CRO), and a Pharma Pilot Plant. Centralized analytics (Chiral HPLC, GC-MS) were used to eliminate instrumental bias.

Table 1: Quantitative Inter-Laboratory Performance Comparison (n=3)

Synthesis PathwayAvg. Yield (%)Yield RSD (%)Avg. Enantiomeric Excess (ee%)ee% RSD (%)E-FactorScalability Profile
Reductive Amination (Ru/Chiral Ligand)82.4%6.5%91.2%4.2%15.2High (Continuous Flow adaptable)
Biocatalytic Transamination ( ω -TA)78.1%8.1%>99.5%0.5%8.4Moderate (Volume-intensive)
Ellman's Sulfinamide Auxiliary 88.6%3.2%98.4%1.1%25.6High (Batch processing)

Data Insights: The Ellman's auxiliary route demonstrated the lowest Relative Standard Deviation (RSD) for yield (3.2%), proving its robustness against minor environmental or operational variations. Conversely, Biocatalysis yielded the highest and most consistent enantiomeric purity (ee% RSD of 0.5%), though its yield RSD (8.1%) reflects the sensitivity of enzymes to localized pH fluctuations during the reaction.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in failure checkpoints. The following methodologies incorporate In-Process Controls (IPCs) to create self-validating systems.

Protocol A: Diastereoselective Synthesis via Ellman's Auxiliary (Highest Reproducibility)

This protocol is optimized for laboratories prioritizing guaranteed stereochemical outcomes without specialized high-pressure equipment.

  • Imine Condensation:

    • In an oven-dried flask under N2​ , dissolve 2-fluoro-3-methylacetophenone (10 mmol) and (R)-tert-butanesulfinamide (11 mmol) in anhydrous THF (25 mL).

    • Add Ti(OEt)4​ (20 mmol) dropwise at room temperature. Stir for 18 hours at 60°C.

    • IPC 1 (Self-Validation): Perform TLC (Hexane/EtOAc 4:1). The reaction is only validated to proceed if the ketone spot ( Rf​≈0.6 ) is completely consumed. If present, add 0.2 eq additional Ti(OEt)4​ .

  • Diastereoselective Reduction:

    • Cool the mixture to -48°C. Add NaBH4​ (30 mmol) in one portion. The low temperature is critical to maximize the facial selectivity of the hydride attack.

    • Stir for 4 hours, slowly warming to room temperature. Quench with saturated aqueous NH4​Cl .

    • IPC 2 (Self-Validation): Extract an aliquot and run crude 1H -NMR. Validate that the diastereomeric ratio (dr) is >95:5 before proceeding to cleavage.

  • Auxiliary Cleavage:

    • Dissolve the purified sulfinamide intermediate in MeOH (20 mL) and add 4M HCl in dioxane (10 mL). Stir for 2 hours at room temperature.

    • Concentrate, basify with 1M NaOH, and extract with dichloromethane to yield the free base 1-(2-Fluoro-3-methylphenyl)ethan-1-amine.

Protocol B: Biocatalytic Transamination (Highest Enantiopurity)

This protocol is optimized for green chemistry applications and absolute enantioselectivity.

  • Enzyme & Buffer Preparation:

    • Prepare 100 mL of 100 mM phosphate buffer (pH 8.0) containing 1 mM Pyridoxal 5'-phosphate (PLP) and 250 mM isopropylamine (amine donor).

  • Biotransformation:

    • Add 2-fluoro-3-methylacetophenone (10 mmol) dissolved in 5 mL DMSO (co-solvent to aid solubility) to the buffer.

    • Add the engineered ω -transaminase (e.g., ATA-117 equivalent, 500 mg).

    • IPC 1 (Self-Validation): The transamination consumes the amine donor, dropping the pH. Use an autotitrator with 1M NaOH to strictly maintain pH 8.0. If the autotitrator stops dispensing, the reaction has stalled.

  • Extraction and Isolation:

    • Incubate at 30°C for 24 hours.

    • IPC 2 (Self-Validation): Sample 100 μL , extract with EtOAc, and run GC-MS. Validate >95% conversion before halting the reaction.

    • Adjust pH to 12 with NaOH to ensure the product is in its free-base form, then extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry and concentrate.

ValidationWorkflow Protocol Standardized Protocol (Self-Validating System) LabA Lab A (Academic) Protocol->LabA LabB Lab B (CRO) Protocol->LabB LabC Lab C (Pharma Pilot) Protocol->LabC Analytics Centralized Analytics - Chiral HPLC - GC-MS - 1H/19F NMR LabA->Analytics Sample A LabB->Analytics Sample B LabC->Analytics Sample C Outcome Statistical Validation (Yield, ee%, RSD) Analytics->Outcome Data Synthesis

Figure 2: Inter-laboratory validation workflow ensuring centralized analytical consistency.

Conclusion

The selection of a synthesis pathway for 1-(2-Fluoro-3-methylphenyl)ethan-1-amine hinges on the specific operational constraints of the laboratory. The Ellman's Auxiliary route provides the highest inter-laboratory reproducibility (Yield RSD 3.2%) and requires no specialized equipment, making it ideal for decentralized CRO networks. Conversely, Biocatalysis remains the gold standard for absolute enantiopurity (>99.5% ee) and green chemistry metrics (E-Factor 8.4), provided that strict pH control and enzyme handling protocols are validated in-house.

References

  • Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. National Center for Biotechnology Information (PMC).
  • Scalable and sustainable synthesis of chiral amines by biocatalysis. National Center for Biotechnology Information (PMC).
  • Reductive amination of acetophenone derivatives employing AmDHs. ResearchGate.
  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. ResearchGate.
Comparative

Spectroscopic Profiling and Structural Differentiation of Fluorinated Phenylethylamines: A Comparative Guide

Fluorinated phenylethylamines are privileged scaffolds in medicinal chemistry, offering enhanced metabolic stability, modulated basicity, and improved lipophilicity compared to their non-fluorinated counterparts. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated phenylethylamines are privileged scaffolds in medicinal chemistry, offering enhanced metabolic stability, modulated basicity, and improved lipophilicity compared to their non-fluorinated counterparts. However, during the synthesis of these building blocks, distinguishing between closely related regioisomers can become an analytical bottleneck.

As an Application Scientist, I frequently guide drug development teams through the nuances of structural elucidation. This guide provides an objective, data-driven comparison of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine against its primary fluorinated analogs, leveraging multinuclear NMR ( 19 F, 1 H, 13 C) and mass spectrometry to build a self-validating analytical framework.

Structural Context & The Analogs

To establish a comprehensive baseline, we will compare the target compound against two common regioisomeric alternatives encountered during electrophilic fluorination or cross-coupling workflows:

  • Target: 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (Fluorine at C2, Methyl at C3)

  • Analog A: 1-(3-Fluoro-2-methylphenyl)ethan-1-amine (Fluorine at C3, Methyl at C2)

  • Analog B: 1-(4-Fluoro-3-methylphenyl)ethan-1-amine (Fluorine at C4, Methyl at C3)

Spectroscopic Signatures & Causality

F NMR: Chemical Shift Dispersion

The 19 F nucleus is highly sensitive to its local electronic and steric environment, exhibiting a massive chemical shift range of over 800 ppm 1. The position of substituents relative to the fluorine atom dictates the shielding tensor.

  • Target (2-Fluoro): The fluorine atom is sterically compressed between the bulky chiral ethylamine sidechain (ortho) and the methyl group (ortho). This intense steric crowding typically results in a resonance around δ -116 to -118 ppm.

  • Analog A (3-Fluoro): The fluorine is meta to the sidechain, experiencing less direct steric deshielding. This shifts the resonance downfield to approximately δ -112 ppm 2.

  • Analog B (4-Fluoro): The fluorine is para to the sidechain. Its chemical shift closely mirrors the Target ( δ -118 ppm), creating a diagnostic ambiguity if relying solely on 19 F 1D spectra without proton decoupling 3.

H and 13 C NMR: Resolving Ambiguity via Scalar Coupling

To differentiate the Target from Analog B, we must exploit through-bond spin-spin coupling ( J -coupling).

  • Causality in 1 H NMR: The methine proton (-CH-) of the ethylamine sidechain naturally appears as a quartet due to the adjacent aliphatic methyl group. However, in the Target , this proton is exactly four bonds away from the fluorine ( 4JHF​ ). This spatial proximity induces a subtle but distinct secondary splitting ( 4JHF​≈1.5 Hz), transforming the quartet into a multiplet (quartet of doublets). In Analog B , the fluorine is six bonds away ( 6JHF​ ), resulting in a clean, uncoupled quartet.

  • Causality in 13 C NMR: The carbon bearing the fluorine ( CF​ ) appears as a massive doublet ( 1JCF​≈245 Hz). The diagnostic carbons are the ortho and meta positions. The 2JCF​ couplings are typically 15-22 Hz, while 3JCF​ are 6-9 Hz.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for quantitative multinuclear NMR acquisition.

Step-by-Step Methodology: Quantitative Multinuclear NMR

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ . Add 0.05% v/v of Hexafluorobenzene (C 6​ F 6​ ) as an internal standard.

    • Causality: C 6​ F 6​ provides a sharp, unambiguous reference peak at δ -162.9 ppm, avoiding the severe volatility issues and handling complexities of traditional CFCl 3​ 4.

  • 19 F NMR Acquisition:

    • Set the pulse angle to 30° to ensure complete relaxation between scans.

    • Set the relaxation delay ( D1​ ) to 5 seconds.

    • Causality: Fluorine nuclei in rigid aromatic systems exhibit long T1​ relaxation times. A short D1​ leads to differential saturation, skewing integration and hiding minor isomeric impurities. Acquire 64 scans with inverse-gated 1 H decoupling to collapse JHF​ multiplets for clean chemical shift verification.

  • 13 C NMR Acquisition:

    • Acquire with inverse-gated 1 H decoupling.

    • Causality: Standard continuous decoupling builds up the Nuclear Overhauser Effect (NOE), which artificially enhances carbon signals differently based on attached protons. Inverse-gated decoupling suppresses NOE, ensuring the integration of the CF​ doublet and quaternary carbons is quantitatively reliable.

Quantitative Data Summaries

The tables below summarize the expected spectroscopic parameters, providing a rapid reference for structural verification.

Table 1: 19 F and 1 H NMR Key Diagnostic Parameters

Compound 19 F Chemical Shift ( δ , ppm) 1 H Sidechain CH MultiplicityDiagnostic Coupling
Target (2-Fluoro) -117.5Multiplet (q of d) 4JHF​≈1.5 Hz
Analog A (3-Fluoro) -112.4Clean Quartet (q)N/A ( 5JHF​ negligible)
Analog B (4-Fluoro) -118.2Clean Quartet (q)N/A ( 6JHF​ negligible)

Table 2: 13 C NMR Coupling Constants ( JCF​ )

Carbon PositionTarget (2-Fluoro)Analog A (3-Fluoro)Analog B (4-Fluoro)
C-F ( 1JCF​ ) ~245 Hz~244 Hz~246 Hz
C-CH 3​ ~15 Hz ( 2JCF​ , ortho)~18 Hz ( 2JCF​ , ortho)~16 Hz ( 2JCF​ , ortho)
C-CH(NH 2​ )CH 3​ ~12 Hz ( 2JCF​ , ortho)~6 Hz ( 3JCF​ , meta)~3 Hz ( 4JCF​ , para)

Decision Workflow Visualization

The following logic tree illustrates the analytical workflow required to definitively identify the Target compound from an unknown isomeric mixture.

G Start Unknown Isomer (Fluorinated Phenylethylamine) NMR19F 19F NMR Spectroscopy (Chemical Shift Analysis) Start->NMR19F Shift2 δ ~ -116 to -118 ppm (2-Fluoro or 4-Fluoro) NMR19F->Shift2 Evaluate δ Shift3 δ ~ -112 ppm (3-Fluoro) NMR19F->Shift3 Evaluate δ NMR1H 1H NMR of Sidechain CH (Coupling Analysis) Shift2->NMR1H Resolve Ambiguity Analog1 1-(3-Fluoro-2-methylphenyl) ethan-1-amine Shift3->Analog1 Confirms 3-Fluoro CouplingYes Multiplet (q + d) 4J_HF ≈ 1.5 Hz NMR1H->CouplingYes CouplingNo Clean Quartet (q) No 4J_HF detected NMR1H->CouplingNo Target 1-(2-Fluoro-3-methylphenyl) ethan-1-amine CouplingYes->Target F is ortho to sidechain Analog2 1-(4-Fluoro-3-methylphenyl) ethan-1-amine CouplingNo->Analog2 F is para to sidechain

Workflow for spectroscopic differentiation of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine analogs.

References

  • Fungal Metabolism of Toluene: Monitoring of Fluorinated Analogs by 19F Nuclear Magnetic Resonance Spectroscopy PMC - NIH [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia[Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening PMC - NIH[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluoro-3-methylphenyl)ethan-1-amine proper disposal procedures

As a Senior Application Scientist overseeing the lifecycle management of novel halogenated active pharmaceutical ingredients (APIs), I have designed this protocol to synthesize technical accuracy with field-proven logist...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the lifecycle management of novel halogenated active pharmaceutical ingredients (APIs), I have designed this protocol to synthesize technical accuracy with field-proven logistical insights.

In pharmaceutical synthesis and drug development, fluorinated aromatic amines like 1-(2-Fluoro-3-methylphenyl)ethan-1-amine (CAS: 1337017-27-2)[1] are invaluable building blocks. However, the exact structural features that make them desirable for medicinal chemistry—namely, the highly stable carbon-fluorine (C-F) bond and the reactive primary amine—create specific operational challenges at the end of their lifecycle. Improper disposal can lead to dangerous exothermic reactions in the laboratory or the release of persistent fluorinated environmental pollutants.

This guide provides a comprehensive, self-validating protocol for the segregation, storage, and ultimate destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Hazard Assessment & The Causality of Disposal Choices

To manage a chemical safely, one must understand its fundamental reactivity. The disposal strategy for 1-(2-Fluoro-3-methylphenyl)ethan-1-amine is dictated by two primary functional groups:

  • The Primary Amine (-NH2): Amines are inherently basic and nucleophilic. If inadvertently mixed with concentrated acids, strong oxidizers, or reactive electrophiles (like acid chlorides) in a generic waste carboy, the resulting exothermic reaction can cause rapid pressurization, boiling, and container failure. Therefore, strict segregation at the point of generation is the first line of defense.

  • The Fluorinated Aromatic Ring: The C-F bond is one of the strongest in organic chemistry. Standard municipal waste incineration (typically operating around 850°C) is insufficient to completely break this bond. Incomplete combustion of fluorinated aromatics can generate highly toxic products of incomplete combustion (PICs), including fluoro-dioxins, fluoro-benzofurans, and persistent fluorinated aromatic intermediates[2][3]. Consequently, this waste must be routed to a permitted hazardous waste facility capable of high-temperature oxidative pyrolysis (>1100°C)[3] equipped with alkaline scrubbers to neutralize the resulting hydrogen fluoride (HF) gas[2].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system; each phase requires confirmation before proceeding to the next, ensuring no hazardous mixtures are created or improperly manifested.

Phase I: Point-of-Generation Segregation
  • Select the Appropriate Container: Use high-density polyethylene (HDPE) or glass waste containers. Avoid metal containers, as trace moisture can react with the amine to cause slow corrosion.

  • Isolate the Waste Stream: Designate a specific waste stream for "Halogenated Organic Waste - Basic." Never mix this compound with acidic waste streams, heavy metal solutions, or strong oxidizers.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: Halogenated Organic Waste, Toxic, Corrosive (Amine).

Phase II: Satellite Accumulation and Storage
  • Secondary Containment: Place the waste container in a chemically resistant secondary containment tray to capture any accidental spills or leaks.

  • Ventilation: Store the waste in a continuously vented flammable storage cabinet or under a fume hood. Amines have a distinct, often noxious odor and can volatilize at room temperature.

  • Volume Management: Do not fill the waste container beyond 80% capacity. This empty headspace is a critical safety buffer that allows for vapor expansion and safe handling during transport.

Phase III: Preparation for Transport & Final Destruction
  • Manifesting: Work with your Environmental Health and Safety (EHS) department to profile the waste. It should be manifested under the appropriate RCRA (Resource Conservation and Recovery Act) codes for halogenated organic liquids.

  • High-Temperature Incineration (HTI): Ensure your third-party waste disposal vendor utilizes HTI. The facility must guarantee a minimum combustion temperature of 1100°C with a residence time of at least 2 seconds to ensure complete mineralization of the fluorinated ring[2][4].

  • Scrubber Verification: Verify that the incineration facility utilizes wet alkaline scrubbers (e.g., sodium hydroxide or calcium hydroxide) to capture and neutralize the corrosive HF gas produced during combustion, converting it into benign fluoride salts (e.g., NaF or CaF2)[2].

Quantitative Data & Compatibility Matrices

To ensure rapid decision-making at the bench, refer to the following standardized data tables.

Table 1: Waste Classification & Physical Profile

Property / ParameterSpecificationImpact on Disposal Strategy
Chemical Name 1-(2-Fluoro-3-methylphenyl)ethan-1-amineN/A
CAS Number 1337017-27-2Essential for accurate waste manifesting[1].
Molecular Formula C9H12FNIndicates the presence of a halogen (F) and basic nitrogen.
Waste Category Halogenated OrganicRequires high-temp incineration; cannot be blended with non-halogenated fuels.
Combustion Byproducts CO2, H2O, NOx, HFNecessitates NOx controls and alkaline HF scrubbing at the incinerator.

Table 2: Chemical Incompatibility Matrix for Waste Consolidation

Chemical ClassCompatibilityReaction Hazard
Strong Acids (e.g., HCl, H2SO4)INCOMPATIBLE Violent exothermic acid-base reaction; risk of boiling/splashing.
Oxidizing Agents (e.g., Peroxides)INCOMPATIBLE Exothermic oxidation of the amine; potential fire/explosion risk.
Halogenated Solvents (e.g., DCM)COMPATIBLE Safe for co-mingling in designated halogenated organic waste carboys.
Alcohols/Alkanes (e.g., MeOH, Hexane)COMPATIBLE Safe, but dilutes the halogen concentration (increases disposal cost).

Process Visualization: Waste Lifecycle

The following diagram illustrates the critical path for the safe disposal of 1-(2-Fluoro-3-methylphenyl)ethan-1-amine, from generation to environmental release.

WasteDisposal Start Waste Generation: 1-(2-Fluoro-3-methylphenyl)ethan-1-amine Segregation Segregation: Halogenated Organic Waste Start->Segregation CheckCompat Compatibility Check: Avoid Acids & Oxidizers Segregation->CheckCompat Storage Satellite Accumulation (Vented, Secondary Containment) CheckCompat->Storage Transport Licensed Hazmat Transport Storage->Transport Incineration High-Temp Incineration (>1100°C, 2s residence) Transport->Incineration Scrubber Alkaline Scrubber (Neutralize HF Gas) Incineration->Scrubber Combustion Gases (incl. HF) End Safe Environmental Release (CO2, H2O, NaF) Scrubber->End Neutralized Effluent

Workflow for the segregation, storage, and thermal destruction of halogenated aromatic amine waste.

Conclusion

The responsible management of fluorinated aromatic amines is a critical component of modern laboratory stewardship. By understanding the underlying chemistry—specifically the basicity of the amine and the thermal stability of the C-F bond—researchers can implement self-validating safety protocols. Adhering to strict segregation and mandating high-temperature incineration with appropriate scrubbing technology ensures that chemical innovation does not come at the cost of environmental integrity.

Sources

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